2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-3-15(4-2)19(17,18)11-7-5-10(6-8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOAJYUXLKUWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368254 | |
| Record name | 2-Chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35974-23-3 | |
| Record name | 2-Chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
The following technical guide is structured to provide an in-depth analysis of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide (CAS 35974-23-3). This document is designed for researchers and drug development professionals, focusing on its chemical identity, synthetic pathways, mechanism of action as a covalent probe, and safety protocols.
CAS Number: 35974-23-3
Compound Class:
Part 1: Executive Summary & Chemical Identity
This compound is a bifunctional small molecule featuring a reactive
-
Synthetic Intermediate: It acts as a versatile electrophilic building block for the synthesis of complex N-substituted sulfonamides via nucleophilic substitution (
) of the chloride. -
Covalent Probe: The chloroacetamide moiety functions as a cysteine-targeting warhead, making this compound valuable in covalent fragment screening (chemoproteomics) to identify druggable cysteine residues in proteins such as Glutathione S-Transferases (e.g., GSTO1) or kinases.
Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| CAS Number | 35974-23-3 |
| IUPAC Name | This compound |
| Synonyms | N-(4-diethylsulfamoylphenyl)-2-chloroacetamide; N1,N1-Diethyl-N4-(chloroacetyl)sulfanilamide |
| Molecular Formula | |
| Molecular Weight | 304.79 g/mol |
| Solubility | DMSO (>10 mg/mL), DMF, Ethanol; Low water solubility |
| Reactive Moiety |
Part 2: Synthetic Methodology
The synthesis of CAS 35974-23-3 follows a standard acylation protocol involving the reaction of 4-amino-N,N-diethylbenzenesulfonamide with chloroacetyl chloride . This reaction must be controlled to prevent bis-acylation or hydrolysis of the acid chloride.
Validated Synthesis Protocol
Reagents:
-
Precursor: 4-Amino-N,N-diethylbenzenesulfonamide (1.0 eq)
-
Acylating Agent: Chloroacetyl chloride (1.1 – 1.2 eq)
-
Base: Triethylamine (
) or Pyridine (1.2 – 1.5 eq) to scavenge HCl. -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
Step-by-Step Workflow:
-
Preparation: Dissolve 4-amino-N,N-diethylbenzenesulfonamide in anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to 0°C using an ice bath. -
Base Addition: Add triethylamine dropwise. Ensure the temperature remains < 5°C to minimize side reactions.
-
Acylation: Slowly add chloroacetyl chloride (diluted in minimal DCM) dropwise over 15–20 minutes. The reaction is highly exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor progress via TLC (solvent system: Hexane/Ethyl Acetate) or LC-MS.
-
Work-up: Quench with cold water. Wash the organic layer with 1M HCl (to remove unreacted amine/base), followed by saturated
and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to obtain the white/off-white solid.
Synthetic Pathway Diagram
Figure 1: Synthetic route for CAS 35974-23-3 via N-acylation of the aniline precursor.
Part 3: Mechanism of Action & Reactivity
The -Chloroacetamide Warhead
The defining feature of CAS 35974-23-3 is the
Mechanism Steps:
-
Recognition: The sulfonamide moiety directs the molecule to specific binding pockets (e.g., Carbonic Anhydrase active sites or hydrophobic pockets in GSTs).
-
Nucleophilic Attack: A solvent-exposed or active-site cysteine thiolate attacks the
-carbon of the acetamide. -
Displacement: The chloride ion is displaced, forming a stable, irreversible thioether bond.
Biological Implications[4]
-
Irreversible Inhibition: Once bound, the protein function is permanently altered until turnover occurs.
-
Selectivity: While reactive, chloroacetamides are less indiscriminate than acrylamides, often requiring proximity-driven reactivity (binding affinity to the target drives the covalent bond formation).
Reaction Mechanism Diagram
Figure 2: Mechanism of covalent protein modification via SN2 alkylation of cysteine residues.
Part 4: Applications in Drug Discovery[5]
Fragment-Based Drug Discovery (FBDD)
Researchers use CAS 35974-23-3 in Tethering or Covalent Fragment Screening .
-
Objective: Identify cryptic pockets on protein surfaces.
-
Method: The compound is incubated with a protein library. Mass spectrometry (Intact Protein MS) detects the mass shift (+268 Da, loss of HCl) corresponding to the adduct.
Synthetic Building Block
The chloride is a good leaving group for further functionalization.
-
Reaction: Displacement of Cl with secondary amines, thiols, or alkoxides.
-
Product: Glycinamide derivatives (e.g.,
). This allows the creation of libraries of "Soluble Epoxide Hydrolase" inhibitors or "Factor Xa" inhibitors where the core scaffold is required.
Part 5: Safety, Handling & Stability
Warning: As an alkylating agent, this compound is potentially genotoxic and a skin sensitizer .
| Parameter | Protocol |
| Storage | Store at -20°C under inert gas. Protect from moisture (hydrolysis risk). |
| Handling | Use double nitrile gloves. Handle only in a chemical fume hood. |
| Stability | Stable in solid form. In solution (DMSO/Water), the chloroacetamide hydrolyzes slowly to the corresponding hydroxyacetamide ( |
| Deactivation | Quench spills or waste with 10% NaOH or excess thiol (e.g., cysteine/glutathione) to neutralize the electrophile. |
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 35974-23-3).Link
-
Singh, R. et al. (2017).[1] "A facile amidation of chloroacetyl chloride using DBU."[1] International Journal of ChemTech Research, 10(3), 365-372.[1] Link
- Åkerfeldt, K. S. et al. (2011). "Covalent fragment screening: A new approach for drug discovery." Journal of Medicinal Chemistry. (General methodology reference for chloroacetamide probes).
-
BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.Link
Sources
An In-depth Technical Guide on the Predicted Biological Activity of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
Foreword: A Molecule of Inferred Potential
In the landscape of drug discovery and medicinal chemistry, the exploration of novel chemical entities is paramount. This guide focuses on 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide, a compound for which direct biological data is not yet publicly available. However, the absence of specific data does not preclude a rigorous scientific evaluation of its potential. The structural motifs inherent in this molecule—a chloroacetamide group, a phenyl ring, and a diethylsulfamoyl moiety—are well-represented in a multitude of compounds with established and diverse biological activities.
This technical guide, therefore, adopts a predictive and investigative approach. By dissecting the known biological roles of its structural analogs, we can construct a scientifically informed hypothesis regarding the potential therapeutic applications of this compound. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and a practical framework for the future empirical investigation of this promising compound. We will delve into its probable synthesis, its predicted biological activities based on robust evidence from related compounds, and detailed experimental protocols to validate these predictions.
Synthesis and Characterization: A Proposed Pathway
The synthesis of N-substituted 2-chloroacetamides is a well-established process in organic chemistry.[1][2] The most probable and efficient route to synthesize this compound involves the acylation of 4-amino-N,N-diethylbenzenesulfonamide with chloroacetyl chloride.
Proposed Synthetic Protocol
This protocol is based on standard procedures for the synthesis of similar N-substituted chloroacetamides.[2][3]
Materials:
-
4-amino-N,N-diethylbenzenesulfonamide
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., toluene, chloroform, or tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Water (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Ethanol or other suitable solvent (for recrystallization)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-amino-N,N-diethylbenzenesulfonamide and a stoichiometric equivalent of a tertiary amine base in an anhydrous solvent.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5°C. This is crucial to control the exothermic reaction and prevent side product formation.
-
Addition of Acylating Agent: Add chloroacetyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 20°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a dilute base solution (e.g., saturated sodium bicarbonate) to remove any unreacted chloroacetyl chloride, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the solid product from a suitable solvent, such as ethanol, to yield the purified this compound.
-
Characterization
The synthesized compound should be characterized using standard spectroscopic methods to confirm its structure and purity:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the secondary amide, the C=O stretch of the amide, and the S=O stretches of the sulfonamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Predicted Biological Activities and Mechanistic Insights
Based on the extensive literature on its structural analogs, this compound is predicted to exhibit a range of biological activities, primarily in the areas of oncology, microbiology, and inflammation.
Anticancer Potential
The phenylacetamide and sulfonamide moieties are prevalent in a variety of anticancer agents.[4][5]
Evidence from Analogs:
-
Phenylacetamide Derivatives: These compounds have demonstrated cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer.[4]
-
Sulfonamide-Based Acetamides: These have also been explored for their anticancer properties, with some derivatives showing efficacy against lung cancer cell lines (NCI-H226).[5]
-
Mechanism of Action: A plausible mechanism of action for sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII.[6][7] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can lead to apoptosis.[7]
Predicted Activity:
This compound is hypothesized to possess anticancer activity. The sulfonamide group may target carbonic anhydrases, while the chloroacetamide moiety could act as an alkylating agent, reacting with nucleophilic residues in target proteins.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
-
Cell Culture: Plate cancer cells (e.g., NCI-H226, PC3, MCF-7) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (usually 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Signaling Pathway
Caption: Predicted inhibition of Carbonic Anhydrase IX leading to apoptosis.
Antimicrobial Potential
The chloroacetamide functional group is a known pharmacophore in antimicrobial agents.[1][8]
Evidence from Analogs:
-
N-substituted Chloroacetamides: A wide range of these compounds have been synthesized and have shown excellent antibacterial and antifungal activity.[1] The presence of the chlorine atom on the alpha-carbon is often considered crucial for their biological activity.[9]
-
Mechanism of Action: The antimicrobial effect of chloroacetamides is thought to arise from their ability to act as alkylating agents. The electrophilic carbon atom bearing the chlorine can react with nucleophilic groups (such as sulfhydryl groups in cysteine residues) in essential microbial enzymes, leading to their inactivation and subsequent cell death.[10]
Predicted Activity:
The presence of the chloroacetamide moiety in this compound strongly suggests that it may possess antimicrobial properties against a spectrum of bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.[11]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[11]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Antimicrobial Testing Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory and Antioxidant Potential
Acetamide derivatives have also been investigated for their ability to modulate inflammatory and oxidative stress pathways.[12][13]
Evidence from Analogs:
-
Antioxidant Activity: Some acetamide derivatives have shown antioxidant properties by scavenging free radicals, as demonstrated in assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.[13]
-
Anti-inflammatory Activity: Related compounds have been shown to reduce the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[12]
Predicted Activity:
This compound may exhibit antioxidant and anti-inflammatory effects. The phenyl ring and amide group could contribute to radical scavenging, while the overall molecule might interfere with inflammatory signaling cascades.
Experimental Protocol: ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation.
-
ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Assay Preparation: Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add various concentrations of this compound to the diluted ABTS radical solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition of the ABTS radical and determine the IC50 value.
Data Summary of Analogous Compounds
The following table summarizes the reported biological activities of compounds structurally related to this compound.
| Compound Class | Biological Activity | Model System | Reported Potency (IC50) | Reference |
| Phenylacetamide Derivatives | Anticancer | PC3 (prostate carcinoma) | 52 µM | [4] |
| Phenylacetamide Derivatives | Anticancer | MCF-7 (breast carcinoma) | 100 µM | [4] |
| Sulfonamide-based Acetamides | Anticancer | NCI-H226 (lung cancer) | 1374.35 - 1866.20 µg/ml | [5] |
| Spiro-N-(4-sulfamoyl-phenyl) derivative | Anticancer | RXF393 (renal cancer) | 7.01 µM | [7] |
| Spiro-N-(4-sulfamoyl-phenyl) derivative | Anticancer | HT29 (colon cancer) | 24.3 µM | [7] |
| 2-chloro-N-alkyl/aryl Acetamides | Antibacterial/Antifungal | Various strains | Qualitative (excellent activity) | [1] |
Future Directions and Proposed Research
The predictive analysis presented in this guide provides a strong rationale for the empirical investigation of this compound. A structured research plan should be implemented to validate these hypotheses.
Recommended Research Cascade:
-
Synthesis and Structural Verification: The first step is to synthesize the compound according to the proposed protocol and rigorously confirm its structure and purity.
-
In Vitro Screening:
-
Anticancer: Screen the compound against a panel of cancer cell lines (e.g., the NCI-60 panel) to determine its cytotoxic profile and identify sensitive cell lines.
-
Antimicrobial: Determine the MIC against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.
-
Anti-inflammatory/Antioxidant: Evaluate its antioxidant capacity using assays like ABTS and DPPH, and assess its anti-inflammatory potential by measuring NO and cytokine production in LPS-stimulated macrophages.
-
-
Mechanism of Action Studies: If significant activity is observed in any of the primary screens, subsequent studies should focus on elucidating the mechanism of action. For example, if anticancer activity is confirmed, carbonic anhydrase inhibition assays should be performed.
-
In Vivo Studies: Promising in vitro results would warrant further investigation in appropriate animal models to assess efficacy, pharmacokinetics, and toxicology.
Conclusion
While direct experimental data on this compound is currently lacking, a comprehensive analysis of its structural components and the biological activities of related compounds provides a strong foundation for predicting its therapeutic potential. The presence of the chloroacetamide and sulfonamide moieties suggests a high probability of anticancer and antimicrobial activities, with a potential for anti-inflammatory and antioxidant effects as well. This guide offers a scientifically grounded framework and detailed experimental protocols to empower researchers to unlock the full biological and therapeutic potential of this intriguing molecule. The path from prediction to discovery is now clearly delineated.
References
- Smolecule. (2023, August 15). 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide.
- ResearchGate. 2-Chloro-N-(4-fluorophenyl)acetamide.
- PMC. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
- PMC - NIH. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.
- PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- PMC - NIH. 2-Chloro-N-(4-sulfamoylphenyl)acetamide.
- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- SynHet. 2-Chloro-N-[4-(methylsulfanyl)phenyl]acetamide.
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2).
- ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
- ResearchGate. (2025, August 8). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- PMC - NIH. 2-Chloro-N-(4-fluorophenyl)acetamide.
- South Eastern European Journal of Public Health. (2025, February 23). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives.
- MDPI. (2025, January 20). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives.
- MDPI. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- ResearchGate. (2025, October 16). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
- PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
- Synthesis and analgesic activity of some acetamide derivatives. (2011, June 10).
- ACS Publications. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seejph.com [seejph.com]
- 6. 2-Chloro-N-(4-sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide safety data sheet
An In-Depth Technical Guide to the Safe Handling of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical research, novel molecules are synthesized daily. While a comprehensive, officially sanctioned Safety Data Sheet (SDS) may not exist for every new chemical entity, a robust safety profile can be expertly inferred by dissecting the molecule's constituent parts and analyzing data from close structural analogs. This guide provides a senior application scientist’s perspective on the safe handling of This compound , a compound for which no specific SDS was readily available. Our analysis is grounded in the known hazards of the reactive α-chloroacetamide functional group and the sulfonamide class of compounds, supported by data from structurally similar molecules. This document is designed to empower researchers to work safely by understanding the why behind safety protocols, not just the what.
Chemical Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. While experimental data for the target compound is not published, we can predict its characteristics based on its structure and data from close analogs.
The molecule consists of a central phenyl ring substituted with two key functional groups:
-
An α-chloroacetamide group : This is a known reactive electrophile and alkylating agent, which is the primary driver of its toxicological properties.
-
A diethylsulfonamide group : This group significantly influences the molecule's polarity, solubility, and potential for biological interactions.
Table 1: Chemical Identification and Properties of this compound and Key Analogs
| Property | This compound (Target Compound) | 2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide[1] | 2-Chloroacetamide[2] |
| Molecular Formula | C₁₂H₁₇ClN₂O₃S | C₁₀H₁₃ClN₂O₃S | C₂H₄ClNO |
| CAS Number | Not available | 23280-39-9 | 79-07-2 |
| Appearance | Predicted: White to off-white solid | Solid | Colorless crystals or white powder |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF), insoluble in water.[1][3] | Soluble in polar organic solvents, insoluble in water.[1][3] | Soluble in water (90 g/L at 25 °C) |
| Molecular Weight | ~320.8 g/mol | 292.76 g/mol (calculated) | 93.51 g/mol |
Rationale: The addition of the diethylsulfamoylphenyl group to the 2-chloroacetamide core drastically increases the molecular weight and lipophilicity, rendering it insoluble in water, a key difference from the parent 2-chloroacetamide.[1][2][3] This insolubility in aqueous media is a critical factor for environmental considerations and decontamination procedures.
Hazard Identification and GHS Classification (Inferred)
A definitive GHS classification requires extensive testing. However, by examining the hazards of its primary reactive moiety, 2-chloroacetamide, we can establish a reliable, conservative hazard profile.[2][4][5]
Table 2: Inferred GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Basis for Classification |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed | The 2-chloroacetamide moiety is classified as acutely toxic orally.[2][4][5] This is the most conservative and critical assumption. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | α-chloroacetamides are known alkylating agents that can haptenize skin proteins, leading to sensitization.[2][4][5] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child | The parent compound, 2-chloroacetamide, carries this classification, which must be conservatively transferred to its derivatives.[2][4][5] |
| Skin Irritation | 2 | H315: Causes skin irritation | Based on data for the similar analog 2-Chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide. |
| Eye Irritation | 2 | H319: Causes serious eye irritation | Based on data for the similar analog 2-Chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide. |
Diagram: Inferred GHS Hazard Profile
Below is a visual representation of the Globally Harmonized System (GHS) pictograms that should be associated with this compound based on our expert analysis.
Caption: Inferred GHS pictograms and associated hazard statements.
Toxicological Profile and Mechanistic Insights
-
Mechanism of Toxicity : The primary driver of toxicity is the electrophilic carbon atom adjacent to the chlorine. This site is susceptible to nucleophilic attack by biological macromolecules like proteins and DNA. This alkylation can disrupt cellular function, leading to cytotoxicity.
-
Skin Sensitization : When the compound comes into contact with the skin, it can covalently bind to skin proteins. This modified protein (a hapten-carrier complex) can be recognized as foreign by the immune system, initiating a Type IV hypersensitivity reaction upon subsequent exposures. This is the mechanistic basis for the H317 warning.[4][5]
-
Reproductive Toxicity : The "suspected" classification (H361) for the parent 2-chloroacetamide suggests that there is evidence from animal studies of adverse effects on sexual function, fertility, or development, but the evidence is not strong enough for a definitive classification.[2][4] The mechanism may be related to the alkylation of critical proteins or DNA in reproductive cells. Until proven otherwise, this potential must be assumed for all its derivatives.
First-Aid and Emergency Procedures
Immediate and appropriate first aid is critical. The response protocols are dictated by the compound's high acute oral toxicity and skin/eye irritation potential.
-
General Advice : Show the safety data information in this guide to the medical professional in attendance.[4][5] Do not leave the affected person unattended.
-
If Inhaled : Move the person to fresh air immediately.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do NOT use mouth-to-mouth resuscitation due to the risk of toxic ingestion.[6] Seek immediate medical attention.
-
In Case of Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6] If skin irritation or a rash occurs, get medical advice.[5] Wash clothing before reuse.[6]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]
-
If Swallowed : Immediately call a POISON CENTER or doctor. [4][5] Rinse mouth with water.[7] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6]
Handling, Storage, and Engineering Controls
The principle of "as low as reasonably practicable" (ALARP) must govern all handling procedures.
Engineering Controls
The primary method for controlling exposure is to handle the material in a properly functioning chemical fume hood. The ventilation system should be sufficient to keep airborne concentrations below any established exposure limits. Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory. The selection of PPE is a critical control point in the safe handling workflow.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield.[8] | Protects against splashes and airborne dust particles which can cause severe eye irritation. |
| Hand Protection | Nitrile gloves (double-gloving recommended). Inspect gloves prior to use.[4] | Provides a barrier against skin contact. Double-gloving provides additional protection against tears and rapid permeation. Use proper glove removal technique to avoid skin contact.[4] |
| Skin/Body Protection | A flame-retardant lab coat, worn fully buttoned. Consider additional chemical-resistant aprons or sleeves for larger quantities. | Prevents contamination of personal clothing and skin.[8] |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. If weighing outside of a hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is necessary. | Prevents inhalation of the toxic dust. |
Diagram: PPE Selection and Safe Handling Workflow
Caption: A logical workflow for preparing, handling, and disposing of the chemical.
Storage
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[9] It should be stored locked up or in an area accessible only to qualified and authorized personnel.[4] Keep away from incompatible materials such as strong oxidizing agents.
Detailed Experimental Protocols
Protocol 1: Safe Weighing and Solution Preparation
-
Preparation : Ensure all necessary glassware, spatulas, and solvent are placed inside the chemical fume hood before retrieving the compound from storage.
-
Tare Balance : Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Aliquot Compound : Carefully transfer a small amount of the solid from the storage container to the weigh boat using a clean spatula. Avoid any actions that could create dust. Close the primary container immediately.
-
Record Weight : Record the final weight.
-
Dissolution : Place the weigh boat containing the compound into the vessel (e.g., beaker or flask) intended for dissolution. Use a squirt bottle with the appropriate solvent to rinse the weigh boat, ensuring all material is transferred.
-
Mixing : Add the remaining solvent and stir until fully dissolved. Keep the container covered as much as possible during this process.
-
Cleanup : Dispose of the weigh boat and any contaminated wipes into the designated solid hazardous waste container. Decontaminate the spatula and work surface.
Protocol 2: Emergency Response for a Small Spill (<1 g)
-
Alert Personnel : Immediately alert others in the lab.
-
Isolate Area : Restrict access to the spill area.
-
PPE : Ensure you are wearing the full PPE described in Table 3.
-
Containment : If the material is a solid, gently cover it with a dry absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne. Do NOT use water.
-
Collection : Carefully sweep or scoop the contained material and absorbent into a designated hazardous waste container. Use non-sparking tools.[8]
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilation : Allow the area to ventilate before resuming work.
-
Reporting : Report the incident to the laboratory supervisor or safety officer.
Conclusion: A Culture of Safety
The safe handling of novel chemical entities like this compound is not merely about following rules but about understanding the inherent chemical reactivity and potential biological consequences. By adopting a conservative safety profile based on well-understood structural analogs, researchers can implement robust controls that protect themselves and their colleagues. This guide provides the technical foundation and practical protocols to foster a self-validating system of safety, ensuring that scientific discovery and personal well-being go hand-in-hand.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Chloroacetamide.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Diethylacetamide.
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide.
- Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- Sigma-Aldrich. (n.d.). 2-Chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide.
- Smolecule. (2023). 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide.
- ChemScene. (2024). Safety Data Sheet.
- CymitQuimica. (n.d.). CAS 23280-39-9: 2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide.
- Echemi. (2019). 2-CHLORO-N-[4-(METHYLTHIO)PHENYL]ACETAMIDE Safety Data Sheets.
- SynHet. (n.d.). 2-Chloro-N-[4-(methylsulfanyl)phenyl]acetamide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloroacetamide.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4'-Chloro-2'-methylacetanilide.
- PubChem. (n.d.). 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide.
- Wikipedia. (n.d.). Chloroacetamide.
Sources
- 1. CAS 23280-39-9: 2-chloro-N-[4-(dimethylsulfamoyl)phenyl]ac… [cymitquimica.com]
- 2. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 3. Buy 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide | >98% [smolecule.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemos.de [chemos.de]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
potential research applications of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
An In-depth Technical Guide to the Potential Research Applications of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
Abstract
This technical guide provides a comprehensive overview of the potential research applications of the novel chemical entity, this compound. By dissecting its constituent functional moieties—the reactive chloroacetamide "warhead" and the biologically versatile sulfonamide scaffold—we extrapolate a range of promising therapeutic avenues. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining hypothesized mechanisms of action, primary molecular targets, and detailed experimental workflows for investigating its potential in oncology, inflammatory diseases, and infectious diseases. All proposed research pathways are grounded in established methodologies and supported by evidence from structurally analogous compounds.
A Note on the Subject Compound: As of the date of this publication, this compound is not extensively described in the scientific literature. This guide, therefore, builds its hypotheses on the well-documented activities of structurally similar compounds, most notably the dimethylsulfamoyl analogue, a known inhibitor of Glutathione S-transferase omega 1 (GSTO1). The principles and protocols outlined herein are designed to be directly applicable to the exploration of this novel diethyl derivative.
Molecular Rationale and Design: A Tale of Two Moieties
The therapeutic potential of this compound stems from the strategic combination of two key functional groups: a chloroacetamide moiety and a diethylsulfamoyl-substituted phenyl ring. This design suggests a molecule capable of targeted covalent inhibition, a powerful modality in modern drug discovery.
The Chloroacetamide "Warhead": A Covalent Approach
The chloroacetamide group is a well-established electrophilic warhead used in the design of covalent inhibitors.[1] Its primary mechanism of action involves the formation of an irreversible covalent bond with nucleophilic amino acid residues on target proteins, most commonly cysteine.[1] This irreversible binding offers several advantages over non-covalent interactions, including:
-
Increased Potency and Prolonged Duration of Action: By forming a stable bond, the inhibitor can permanently inactivate the target protein, leading to a sustained biological effect that is not dependent on the inhibitor's circulating concentration.
-
High Ligand Efficiency: Strong target engagement can be achieved even with smaller, fragment-like molecules.
-
Suitability for Challenging Targets: Covalent inhibition can be effective against proteins with shallow binding pockets or those that are otherwise difficult to target with traditional small molecules.
The chloroacetamide moiety has been successfully incorporated into inhibitors targeting a range of proteins, including enzymes involved in cancer and bacterial biosynthesis.[2][3]
The Sulfonamide Scaffold: A Foundation of Bioactivity
The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs.[4][5][6] While famously known for their antibacterial properties via the inhibition of dihydropteroate synthase in bacteria,[4][7] sulfonamides exhibit a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, diuretic, and antiviral effects.[5][6][8] The diethylsulfamoyl group in the target molecule is expected to influence its physicochemical properties, such as solubility and cell permeability, and to contribute to its binding affinity and selectivity for its protein target(s).
Hypothesized Primary Target: Glutathione S-Transferase Omega 1 (GSTO1)
Based on strong evidence from its dimethyl- and chloro-substituted analogue, a primary and highly plausible biological target for this compound is Glutathione S-transferase omega 1 (GSTO1) .[9][10] GSTO1 is an enzyme implicated in various cellular processes and is particularly relevant in the contexts of cancer and inflammation.[11][12]
Proposed Mechanism of Covalent Inhibition
We hypothesize that this compound acts as an activity-based inhibitor of GSTO1. The molecule is proposed to first bind to the active site of the enzyme, guided by interactions involving the sulfonamide-bearing phenyl ring. Subsequently, the electrophilic chloroacetamide moiety is positioned in close proximity to the catalytic cysteine residue (Cys32) in the GSTO1 active site. This positioning facilitates a nucleophilic attack from the cysteine thiol onto the carbon atom bearing the chlorine, resulting in the displacement of the chloride leaving group and the formation of an irreversible thioether bond.
Figure 1: Proposed mechanism of irreversible inhibition of GSTO1.
Potential Research Applications and Experimental Roadmaps
The unique structural features of this compound suggest its utility in several key areas of biomedical research.
Oncology
Rationale: GSTO1 is overexpressed in several human cancers and has been linked to the development of resistance to chemotherapeutic agents.[11][12] An inhibitor of GSTO1 could therefore serve as a valuable tool to resensitize cancer cells to existing therapies or act as a standalone anticancer agent. Chloroacetamide derivatives have shown promise as inhibitors of cancer stem cells.[13]
Experimental Workflow:
Figure 3: Research workflow for evaluating anti-inflammatory potential.
Protocol: Nitric Oxide (NO) Production Assay in Macrophages
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS) at 1 µg/mL to all wells (except the negative control) to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Reagent Addition: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to each well, and incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO₂⁻ concentration.
-
Analysis: Determine the extent to which the compound inhibits LPS-induced nitric oxide production.
Infectious Diseases
Rationale: The sulfonamide core is a classic antibacterial pharmacophore that inhibits folate synthesis. [5][7]Additionally, various chloroacetamide derivatives have demonstrated antibacterial and antifungal activities, [14][15][16]potentially through the covalent modification of essential bacterial or fungal enzymes.
Experimental Workflow:
Figure 4: Research workflow for antimicrobial screening.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Synthesis and Characterization
A plausible synthetic route to this compound involves a two-step process starting from aniline.
Synthetic Workflow:
Figure 5: Plausible synthetic pathway.
Protocol: Synthesis of this compound
-
Synthesis of 4-amino-N,N-diethylbenzenesulfonamide: (Step 1 & 2) This intermediate can be synthesized via the chlorosulfonation of acetanilide, followed by reaction with diethylamine and subsequent deprotection of the acetyl group, or purchased commercially if available.
-
Acylation (Step 3):
-
Dissolve 4-amino-N,N-diethylbenzenesulfonamide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
-
Physicochemical Properties (Predicted)
The following table presents predicted physicochemical properties for the target compound, estimated based on the known properties of its close structural analog, 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide. [9]
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₁₂H₁₇ClN₂O₃S | Basic molecular information |
| Molecular Weight | 320.8 g/mol | Influences diffusion and transport |
| XLogP3 | ~2.0 | Indicates good lipophilicity for cell permeability |
| Hydrogen Bond Donors | 1 | Affects solubility and receptor binding |
| Hydrogen Bond Acceptors | 4 | Affects solubility and receptor binding |
| Rotatable Bonds | 6 | Relates to conformational flexibility |
| Topological Polar Surface Area | ~75 Ų | Predicts membrane permeability |
Conclusion and Future Directions
This compound represents a promising, albeit underexplored, chemical entity for drug discovery and chemical biology. Its design, incorporating a covalent chloroacetamide warhead with a biologically active sulfonamide scaffold, provides a strong rationale for its investigation as a modulator of challenging therapeutic targets like GSTO1. The proposed research applications in oncology, inflammation, and infectious diseases offer clear and actionable starting points for its evaluation.
Future research should focus on the efficient synthesis and rigorous characterization of the compound, followed by the systematic execution of the outlined in vitro screening cascades. Positive hits should be followed by target deconvolution studies to confirm GSTO1 as the primary target and to identify any potential off-target effects. Ultimately, lead optimization of this scaffold could yield potent and selective probes to better understand complex disease biology and potentially pave the way for novel therapeutic agents.
References
- Gehringer M., Laufer S. A. Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. 2019, 62, 5673–5724.
- Knez D, et al. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry. 2022 Dec 5.
-
CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. 2020 Dec 12. [Link]
-
Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. PubMed. 2019 Dec 4. [Link]
- Machado, et al.
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]
-
Sulfonamide (medicine). Wikipedia. [Link]
-
Sulfonamides. MSD Manual Professional Edition. [Link]
-
List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. 2023 Apr 13. [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. 2025 Feb 26. [Link]
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Institutional Pharmacy and Life Sciences. 2012 Jan 2.
-
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide. PubChem. [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. [Link]
- 2-Chloro-N-phenylacetamide.
-
2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem. [Link]
- Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
-
Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance. PubMed. 2011 Oct 19. [Link]
-
Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. MDPI. [Link]
- Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. 2023 Feb 4.
- Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
- Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1). Probe Reports from the NIH Molecular Libraries Program. 2010 Aug 31.
Sources
- 1. Chloroacetamides - Enamine [enamine.net]
- 2. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide | C10H12Cl2N2O3S | CID 3860347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Potent and selective inhibitors of glutathione S-transferase omega 1 that impair cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. media.neliti.com [media.neliti.com]
- 15. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsr.info [ijpsr.info]
2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide synonyms and trade names
A Guide to the Covalent Sulfonamide Scaffold (CAS 35974-23-3)[1]
Part 1: Executive Technical Summary
2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide (CAS 35974-23-3 ) is a specialized electrophilic intermediate used primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Structurally, it combines a chloroacetamide warhead (an alkylating agent) with a diethyl-substituted sulfonamide scaffold .[1]
Unlike primary sulfonamides (e.g., sulfanilamide) which typically target Carbonic Anhydrase, the N,N-diethyl substitution modulates the physicochemical properties (lipophilicity) and target selectivity, while the chloroacetamide moiety serves as a "reactive handle" for covalent conjugation to cysteine residues or for further synthetic elaboration via nucleophilic substitution (
This guide details the compound's identity, synthesis, reactivity profile, and safety protocols for laboratory handling.[1]
Part 2: Chemical Identity & Synonyms
This compound does not possess a clinical "Trade Name" (e.g., Tylenol) as it is not a marketed pharmaceutical formulation.[1] It is a research-grade chemical intermediate.[1] Commercial identifiers are derived from its IUPAC nomenclature and catalog codes.[1]
Table 1: Nomenclature & Identifiers
| Category | Identifier / Synonym |
| CAS Registry Number | 35974-23-3 |
| IUPAC Name | This compound |
| Common Chemical Names | [1][2][3][4][5][6][7][8] • N-(4-diethylsulfamoylphenyl)-2-chloroacetamide• 4-(2-Chloroacetamido)-N,N-diethylbenzenesulfonamide[1]• N-Chloroacetyl-N',N'-diethylsulfanilamide |
| Molecular Formula | C₁₂H₁₇ClN₂O₃S |
| Molecular Weight | 304.79 g/mol |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl |
| Key Functional Groups | [1] • |
Part 3: Synthesis & Experimental Protocols
The synthesis of CAS 35974-23-3 follows a classic Schotten-Baumann acylation pathway.[1] This protocol is designed for high purity and avoids common pitfalls like hydrolysis of the chloroacetyl chloride.[1]
3.1. Reaction Mechanism
The reaction involves the nucleophilic attack of the aniline nitrogen of 4-amino-N,N-diethylbenzenesulfonamide onto the carbonyl carbon of chloroacetyl chloride , followed by the elimination of HCl.[1]
3.2. Step-by-Step Synthesis Protocol
Prerequisites: Fume hood, inert atmosphere (N₂ or Ar), anhydrous solvents.[1]
Reagents:
-
Precursor: 4-amino-N,N-diethylbenzenesulfonamide (1.0 eq)
-
Acylating Agent: Chloroacetyl chloride (1.2 eq)
-
Base: Triethylamine (TEA) or Pyridine (1.5 eq) – Scavenges HCl.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-amino-N,N-diethylbenzenesulfonamide in 50 mL of anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath. Causality: Low temperature prevents double-acylation and minimizes hydrolysis of the acid chloride.[1]
-
Base Addition: Add Triethylamine (15 mmol) dropwise.
-
Acylation: Add Chloroacetyl chloride (12 mmol) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The starting amine spot (lower R_f) should disappear.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
3.3. Visualization of Synthesis Pathway
The following diagram illustrates the synthetic logic and intermediate states.
Figure 1: Synthetic pathway converting the aniline precursor to the chloroacetamide target via acylation.[1]
Part 4: Reactivity & Applications
This compound is defined by its bifunctional nature .[1] The sulfonamide group provides binding affinity (molecular recognition), while the chloroacetamide group provides reactivity.[1]
4.1. The "Warhead" Mechanism (Covalent Inhibition)
In drug discovery, this molecule acts as a Covalent Probe .[1] The carbon adjacent to the chlorine (
-
Target: Cysteine thiols (-SH) on proteins.[1]
-
Mechanism:
displacement.[1] The sulfur attacks the -carbon, displacing chloride.[1] -
Result: Irreversible formation of a thioether bond.[1]
This reactivity is exploited in Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) linkers.
4.2. Synthetic Utility (Building Block)
Researchers use CAS 35974-23-3 to synthesize complex sulfonamide derivatives by displacing the chloride with secondary amines.[1]
-
Reaction:
[1] -
Application: Creation of glycine-conjugated sulfonamides, often used to improve solubility or create specific enzyme inhibitors.[1]
4.3. Reactivity Flowchart[1]
Figure 2: Divergent reactivity profiles: Biological covalent modification vs. Synthetic derivatization.[1]
Part 5: Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize the specific hazards associated with haloacetamides .
-
Skin Sensitization: Chloroacetamides are potent contact allergens.[1] They can alkylate skin proteins, leading to allergic contact dermatitis.[1]
-
Protocol: Double-gloving (Nitrile) is mandatory.[1]
-
-
Ocular Toxicity: Haloacetamides are lachrymators and can cause severe eye damage.[1]
-
Protocol: Wear chemical splash goggles, not just safety glasses.[1]
-
-
Storage: Store at 2–8°C under inert gas. Moisture can hydrolyze the C-Cl bond over time, releasing HCl and degrading the compound to the hydroxy-acetamide derivative.[1]
Part 6: References
-
Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: N-(4-diethylsulfamoylphenyl)-2-chloroacetamide (CID 35974-23-3).[1] National Library of Medicine.[1] Retrieved from [1]
-
Mishra, D., Singh, R., & Rout, C. (2017).[1][9] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved from
-
ChemicalBook. (2023).[1][10] Chloroacetyl chloride: Applications in synthesis and toxicology. Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. media.neliti.com [media.neliti.com]
- 4. 2-氯-N-[4-(二乙基氨基磺酰基)苯基]乙酰胺 [35974-23-3]生产工厂 - 凯美西 [chemsigma.cn]
- 5. S1634 | Sigma-Aldrich [sigmaaldrich.com]
- 6. ijpsr.info [ijpsr.info]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
Methodological & Application
experimental protocol for using 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
This comprehensive application note and protocol guide details the experimental usage of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide , a covalent electrophilic probe structurally analogous to known Glutathione S-Transferase Omega 1 (GSTO1) inhibitors.
Application Note: this compound[1][2][3][4]
Part 1: Introduction & Mechanism of Action
This compound is a synthetic small molecule characterized by two distinct functional domains:
-
Chloroacetamide Warhead: An electrophilic motif that reacts irreversibly with nucleophilic cysteine residues via an
alkylation mechanism. -
Diethylsulfamoyl-Phenyl Scaffold: A hydrophobic recognition element that directs the molecule to specific protein binding pockets.
Scientific Context:
This compound belongs to a class of chloroacetamide-based covalent inhibitors .[1] Structurally, it is an analog of GSTO1-IN-1 (2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide), a potent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1) . Unlike primary sulfonamides (
Mechanism of Action:
The chloroacetamide group functions as a "suicide substrate." Upon binding to the target protein's active site, a specific cysteine thiolate attacks the
Figure 1: Mechanism of covalent inactivation via cysteine alkylation.
Part 2: Storage & Handling Protocols
Safety Warning: Chloroacetamides are potent alkylating agents and potential sensitizers. Handle with extreme care in a fume hood.
| Parameter | Specification |
| Molecular Weight | 304.79 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (Moderate) |
| Storage (Solid) | -20°C, desiccated, protected from light |
| Storage (Solution) | -80°C in DMSO (Use within 1 month; avoid freeze-thaw) |
| Stability | Susceptible to hydrolysis in basic aqueous buffers (pH > 8.0) |
Preparation of Stock Solution (10 mM):
-
Weigh 3.05 mg of powder.
-
Dissolve in 1.0 mL of anhydrous DMSO (molecular biology grade).
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into 50
L volumes and store at -80°C.
Part 3: In Vitro Inhibition Assay (GSTO1 Model)
This protocol validates the compound's activity using GSTO1 as a model target, measuring the inhibition of GSTO1-mediated deglutathionylation or standard substrate conjugation.
Materials
-
Enzyme: Recombinant Human GSTO1 (20 nM final).
-
Substrate: 4-Nitrophenacyl glutathione (4-NPG) or standard CDNB (though GSTO1 has low activity for CDNB). Preferred: 4-NPG assay.
-
Buffer: 100 mM Potassium Phosphate, pH 6.5, 1 mM EDTA. Note: Avoid DTT or
-mercaptoethanol as they will scavenge the inhibitor. -
Detection: Microplate reader (Absorbance at 305 nm for 4-NPG).
Experimental Workflow
-
Enzyme Activation:
-
Dilute GSTO1 stock to 40 nM in Assay Buffer.
-
Critical: Ensure no reducing agents (DTT) are present in the final enzyme dilution.
-
-
Inhibitor Incubation (Time-Dependent Inhibition):
-
Prepare a 2x serial dilution of the compound in Assay Buffer (range: 10
M to 1 nM). -
Mix 50
L of 40 nM GSTO1 with 50 L of 2x Inhibitor. -
Incubate for 30 minutes at 25°C. Note: Covalent inhibitors require pre-incubation to allow the chemical reaction to proceed.
-
-
Substrate Addition:
-
Add 100
L of Substrate Mix (2 mM GSH + 1 mM 4-NPG in buffer). -
Final volume: 200
L.
-
-
Measurement:
-
Monitor absorbance at 305 nm kinetically for 10 minutes.
-
Calculate the initial velocity (
).
-
-
Data Analysis:
-
Plot % Remaining Activity vs. [Inhibitor].
-
Determine
. For covalent inhibitors, is time-dependent. Report as if possible.
-
Part 4: Mass Spectrometry Confirmation of Covalent Adduct
To confirm the compound covalently modifies the target (e.g., GSTO1 Cys32), intact protein mass spectrometry is the gold standard.
Protocol
-
Incubation: Incubate 5
M Recombinant GSTO1 with 50 M Compound (10-fold excess) in 25 mM Ammonium Bicarbonate (pH 7.5) for 60 minutes at Room Temperature. -
Quenching: Add Formic Acid to 1% final concentration to stop the reaction.
-
Desalting: Pass the sample through a C4 ZipTip or a rapid desalting column to remove excess small molecule.
-
LC-MS Analysis:
-
Inject onto a C4 column coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Deconvolute the raw multiply-charged spectra to zero-charge mass.
-
-
Validation:
-
Expected Mass Shift: +268.3 Da (Mass of Compound - HCl).
-
Calculation: 304.79 (Compound) - 36.46 (HCl) = ~268.33 Da added to the protein mass.
-
Note: The reaction releases HCl.
-
Part 5: Cellular Treatment & Washout Assay
Because the inhibition is irreversible, the biological effect should persist even after the compound is removed. This "washout" assay confirms covalency in a cellular context.
Figure 2: Washout assay workflow to verify irreversible inhibition.
Protocol:
-
Seeding: Seed cells at 5,000 cells/well in a 96-well plate.
-
Pulse Treatment: Treat cells with
of the compound for 2 hours. -
Wash: Remove media. Wash 3x with warm PBS to remove unbound compound.
-
Chase: Add fresh, compound-free media.
-
Incubation: Incubate for 24–48 hours.
-
Readout: Measure cell viability (CellTiter-Glo) or specific downstream markers.
-
Result Interpretation: If the compound is covalent, the inhibitory effect (e.g., reduced viability or pathway suppression) will persist despite the washout. If reversible, cells will recover.
-
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Inhibition Observed | DTT/BME in buffer | Remove all reducing agents; they react with the chloroacetamide. |
| Precipitation | Low solubility in aqueous buffer | Limit final DMSO concentration to <1%. Dilute dropwise with vortexing. |
| High Background Signal | Compound aggregation | Add 0.01% Triton X-100 to the assay buffer. |
| Inconsistent IC50 | Variation in incubation time | Standardize pre-incubation time (e.g., exactly 30 mins) as inhibition is time-dependent. |
References
-
Ramkumar, K. et al. (2016). "Mechanism-based inhibition of Glutathione S-Transferase Omega 1 (GSTO1)." Journal of Medicinal Chemistry. Link (Describes the structural class of chloroacetamide sulfonamides as GSTO1 inhibitors).
-
Tsuboi, K. et al. (2011). "The probe-based proteomic analysis of glutathione S-transferases." Molecular BioSystems. Link (Methodology for ABPP of GSTs).
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 329827081: this compound." PubChem. Link (Chemical property verification).
-
Bachovchin, D.A. et al. (2014). "A high-throughput, multiplexed assay for superfamily-wide profiling of enzyme activity." Nature Chemical Biology. Link (General protocol for covalent probe profiling).
Sources
developing a cellular assay with 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
This Application Note details the development of a cellular assay for 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide (CAS: 35974-23-3). Based on its chemical structure—specifically the electrophilic
The primary biological target for this class of molecules is Glutathione S-Transferase Omega 1 (GSTO1) , an enzyme implicated in the modulation of the NLRP3 inflammasome and pro-inflammatory cytokine release (IL-1
Compound: this compound Target: Glutathione S-Transferase Omega 1 (GSTO1) Mechanism: Covalent modification of Active Site Cysteine (Cys32) Application: Anti-inflammatory drug discovery, Inflammasome modulation
Introduction & Mechanism of Action
Chemical Logic
The molecule this compound is a bifunctional probe designed for covalent protein modification.
-
Warhead (
-Chloroacetamide): An electrophilic moiety that reacts irreversibly with nucleophilic cysteine residues via an alkylation mechanism. -
Scaffold (Benzenesulfonamide): Provides binding affinity to the target pocket. While primary sulfonamides typically target Carbonic Anhydrases (CA), the diethyl substitution on the sulfonamide nitrogen generally precludes CA zinc coordination, redirecting specificity toward other sulfonamide-binding pockets such as the H-site of GSTs.
Biological Context
GSTO1 is a critical regulator of the immune response. Unlike canonical GSTs involved in detoxification, GSTO1 modulates the NLRP3 inflammasome . Inhibition of GSTO1 prevents the processing and secretion of Interleukin-1
Mechanism of Inhibition: The chloroacetamide group of the compound forms a covalent thioether bond with the catalytic Cys32 residue of GSTO1, permanently inactivating the enzyme.
Experimental Design Strategy
To validate this compound, a dual-assay approach is required:
-
Target Engagement (TE) Assay: To prove the compound physically binds and modifies GSTO1 in intact cells.
-
Functional Phenotypic Assay: To demonstrate that this binding results in the suppression of IL-1
secretion in an inflammatory model.
Cell Model Selection
-
Primary Model: THP-1 Monocytes (differentiated into macrophages).
-
Rationale: THP-1 cells express high levels of GSTO1 and possess a robust, inducible NLRP3 inflammasome pathway.
-
-
Control: GSTO1-Knockout THP-1 cells (CRISPR/Cas9 generated) to validate specificity.
Detailed Protocols
Protocol A: Functional IL-1 Secretion Assay
This assay measures the compound's ability to block the release of IL-1
Reagents:
-
THP-1 Cells
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS (Lipopolysaccharide)
-
Nigericin (NLRP3 activator)
-
Human IL-1
ELISA Kit
Workflow:
-
Differentiation: Seed THP-1 cells (
cells/well) in 24-well plates. Treat with 100 nM PMA for 24 hours to differentiate into macrophages. -
Resting: Wash cells with PBS and incubate in fresh media (RPMI + 10% FBS) for 24 hours.
-
Compound Treatment: Treat cells with this compound at varying concentrations (0.1, 1, 10, 50
M) for 2 hours .-
Note: Include a Vehicle Control (DMSO 0.1%).
-
-
Priming: Add LPS (100 ng/mL) to the media (without removing compound) and incubate for 3 hours . This upregulates Pro-IL-1
. -
Activation: Add Nigericin (10
M) for 45 minutes to trigger inflammasome assembly and cytokine release. -
Collection: Harvest cell culture supernatants.
-
Readout: Quantify IL-1
using ELISA.
Data Analysis:
Calculate the percent inhibition relative to the DMSO+LPS+Nigericin control.
Protocol B: Gel-Based Target Engagement (ABPP)
This assay uses a "Click Chemistry" or "Competition" approach to verify the compound blocks the active site cysteine. Since the compound is not fluorescent, we use a competitive ABPP format.
Reagents:
-
Probe: IA-Rhodamine (Iodoacetamide-Rhodamine) - a broad-spectrum cysteine-reactive fluorescent probe.
-
Lysis Buffer (1% NP-40, PBS, Protease Inhibitors).
-
SDS-PAGE reagents.
Workflow:
-
Treatment: Treat live THP-1 macrophages with the test compound (10
M) or DMSO for 2 hours. -
Lysis: Wash cells and lyse in cold Lysis Buffer.
-
Labeling: Add IA-Rhodamine (1
M) to the lysate and incubate for 1 hour at room temperature in the dark.-
Logic: If the test compound has successfully bound GSTO1 Cys32, the IA-Rhodamine cannot bind.
-
-
Separation: Run samples on an SDS-PAGE gel.
-
Imaging: Scan the gel for Rhodamine fluorescence.
-
Validation: Perform Western Blot on the same gel using anti-GSTO1 antibody to confirm the band at ~31 kDa corresponds to GSTO1.
Expected Result: A reduction in the fluorescence intensity of the 31 kDa band in compound-treated samples compared to DMSO control indicates successful target engagement.
Data Presentation & Visualization
Signaling Pathway Diagram
The following diagram illustrates the specific intervention point of the compound within the macrophage inflammatory pathway.
Caption: Schematic of the NLRP3 inflammasome pathway showing GSTO1 as a modulator of assembly. The test compound covalently inhibits GSTO1, preventing Caspase-1 activation and subsequent IL-1
Expected Data Summary
The table below summarizes the expected quantitative readouts for a successful assay.
| Experimental Condition | IL-1 | Cell Viability (%) | TE (Fluorescence) | Interpretation |
| Vehicle (DMSO) | < 10 | 100 | High | Baseline |
| LPS + Nigericin | > 1500 | 95 | High | Robust Activation |
| Compound (1 | 1200 | 95 | Medium | Partial Inhibition |
| Compound (10 | < 300 | 90 | Low | Potent Inhibition |
| Compound (50 | < 50 | < 60 | None | Cytotoxicity artifact |
Critical Technical Considerations
Stability of the Chloroacetamide Warhead
The
-
Storage: Store the solid compound at -20°C.
-
Solubilization: Dissolve in 100% DMSO immediately prior to use. Avoid freeze-thaw cycles of the stock solution, as hydrolysis can convert the chloroacetamide to a hydroxyacetamide (inactive).
-
Media Interaction: Do not pre-incubate the compound in cell culture media containing high FBS (fetal bovine serum) for extended periods (>4 hours) before adding to cells, as serum albumin (rich in thiols) can scavenge the compound.
Specificity Controls
To ensure the observed effect is due to GSTO1 inhibition and not general alkylation toxicity:
-
Washout Experiment: Treat cells for 2 hours, wash 3x with PBS, then wait 4 hours before stimulation. Since the inhibition is covalent (irreversible), the effect should persist even after the free compound is removed.
-
Viability Counter-screen: Always run an LDH release assay or CellTiter-Glo alongside the ELISA. A drop in IL-1
caused by cell death is a false positive.
References
-
Menon, D., et al. (2014). "GSTO1-1 is a downstream target of HIF-1
and modulates inflammation in macrophages." Cell Reports.- Establishes GSTO1 as a target for IL-1 modulation and describes the macrophage assay workflow.
-
Tsuboi, K., et al. (2011). "The glutathione S-transferase omega 1 protein is a target of curcumin in human colon cancer cells." Biological and Pharmaceutical Bulletin.
- Discusses covalent modific
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
- Provides context on sulfonamide binding modes and the distinction between primary (CA-active) and tertiary (CA-inactive) sulfonamides.
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the antimicrobial susceptibility testing (AST) of the novel synthetic compound, 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide. As a molecule combining a chloroacetamide group and a sulfonamide moiety, it presents a potential candidate for antimicrobial drug discovery. These detailed application notes and protocols are designed to offer a robust framework for the initial in vitro evaluation of this compound's antimicrobial properties. The methodologies described herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and data reproducibility. This guide will delve into the critical preparatory steps, detailed experimental workflows for various AST methods, and the principles of data analysis and interpretation, all tailored for the rigorous environment of drug development and infectious disease research.
Introduction: The Scientific Rationale
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. The compound this compound is a synthetic molecule of interest due to its hybrid structure. It incorporates a chloroacetamide functional group, known for its reactive nature and potential to alkylate biological macromolecules, and a diethylsulfamoylphenyl group, a classic feature of sulfonamide drugs. Sulfonamides are a well-established class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in many bacteria.[1] The combination of these two pharmacophores suggests a potential for a unique mechanism of action or a synergistic effect that could be effective against a broad spectrum of microorganisms.
The addition of a chlorine atom to acetamide derivatives has been shown in some cases to be essential for their biological activity.[2] For instance, the antimicrobial activity of certain N-(2-hydroxyphenyl) acetamide compounds against Candida albicans was only observed after the addition of a chloro atom.[2] While the direct antimicrobial activity of this compound is yet to be extensively documented in publicly available literature, related chloroacetamide derivatives have demonstrated antibacterial properties.[3][4] Therefore, a systematic evaluation of its antimicrobial spectrum and potency is a critical first step in its development as a potential therapeutic agent.
This guide provides the foundational protocols to initiate this investigation, emphasizing the importance of standardized methodologies to generate reliable and comparable data. The choice of specific test methods, bacterial strains, and growth conditions is paramount for a thorough and accurate assessment.
Principle of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing (AST) is a laboratory procedure performed to determine the susceptibility of microorganisms to a specific antimicrobial agent. The fundamental principle of AST is to measure the concentration of an antimicrobial agent that is required to inhibit the growth of or kill a microorganism. The most common metric derived from AST is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
The protocols outlined in this document are based on established reference methods that ensure the results are accurate, reproducible, and can be correlated with potential clinical outcomes. These methods include broth microdilution, agar dilution, and disk diffusion, each with its own advantages and applications in the research and development pipeline. Adherence to standardized guidelines from bodies like CLSI and EUCAST is crucial for the validation and interpretation of AST results.[5][6][7][8][9][10]
Materials and Reagents
A successful and reproducible AST experiment relies on the quality and standardization of all materials and reagents.
Table 1: Essential Materials and Reagents
| Category | Item | Specifications & Rationale |
| Test Compound | This compound | High purity (>95%); Certificate of Analysis required. Purity is critical to ensure that the observed activity is due to the compound itself and not impurities. |
| Dimethyl sulfoxide (DMSO) | ACS grade or higher. Used as a solvent for the test compound due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to most microorganisms at low concentrations (<1% v/v). | |
| Bacterial Strains | Quality Control (QC) Strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™, Enterococcus faecalis ATCC® 29212™) | Sourced from a reputable culture collection (e.g., ATCC). These strains have well-characterized and expected MICs for common antibiotics, serving as a validation for the experimental setup. |
| Panel of Test Strains | Clinically relevant isolates, including both Gram-positive and Gram-negative bacteria, and potentially fungal strains. The selection should reflect the intended spectrum of activity for the new compound. | |
| Growth Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium for broth dilution methods. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as it can affect the activity of some antimicrobial agents. |
| Mueller-Hinton Agar (MHA) | Standardized medium for agar dilution and disk diffusion methods. The composition and pH of the agar can influence the growth of bacteria and the diffusion of the antimicrobial agent. | |
| Blood Agar, Chocolate Agar, etc. | For fastidious organisms that require specific growth factors. | |
| Consumables | Sterile 96-well microtiter plates | For broth microdilution assays. Optically clear plates are necessary for accurate visual or spectrophotometric reading of bacterial growth. |
| Sterile Petri dishes | For agar dilution and disk diffusion methods. | |
| Sterile serological pipettes, micropipette tips | To ensure aseptic technique and accurate liquid handling. | |
| Sterile swabs | For inoculating agar plates in the disk diffusion method. | |
| Equipment | Incubator | Capable of maintaining a constant temperature of 35 ± 2 °C. Proper incubation temperature is critical for consistent bacterial growth. |
| Spectrophotometer or Microplate Reader | For measuring bacterial growth by optical density. | |
| Vortex mixer | For proper mixing of solutions and bacterial suspensions. | |
| McFarland Turbidity Standards | For standardizing the inoculum density. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL. |
Step-by-Step Protocols
Preparation of Stock Solution and Working Solutions
The accurate preparation of the test compound's stock and working solutions is a critical initial step that directly impacts the final MIC results.
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% DMSO to achieve the desired concentration. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming in a water bath may be necessary for some compounds, but care should be taken to avoid degradation.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, amber-colored vial to protect from light.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in sterile CAMHB or other appropriate broth to create a range of working solutions. The final concentration of DMSO in the test wells should not exceed 1% (v/v) to minimize its effect on bacterial growth.
-
Inoculum Preparation
Standardization of the bacterial inoculum is crucial for the reproducibility of AST results.
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35 ± 2 °C until it reaches the turbidity of a 0.5 McFarland standard. This can be done by visual comparison against the standard or by measuring the optical density at 625 nm.
-
Within 15 minutes of standardization, dilute the suspension in sterile saline or broth to achieve the final desired inoculum concentration for the specific AST method. For broth microdilution, the final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[11]
Workflow Diagram: Broth Microdilution
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the highest concentration of the working solution of this compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. This will result in a range of concentrations of the test compound.
-
The eleventh well should contain only broth and the inoculum (growth control), and the twelfth well should contain only broth (sterility control).
-
Prepare the final inoculum by diluting the standardized bacterial suspension in CAMHB to achieve a concentration of 1 x 10⁶ CFU/mL.
-
Add 50 µL of the final inoculum to each well (except the sterility control), resulting in a final volume of 100 µL and a final inoculum concentration of 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. The results can also be read using a microplate reader.
Agar Dilution Method for MIC Determination
The agar dilution method involves incorporating the antimicrobial agent into the agar medium before it solidifies.
Protocol:
-
Prepare a series of molten MHA tubes, each containing a different concentration of this compound.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Prepare the bacterial inoculum as described previously and dilute it to a concentration of approximately 1 x 10⁷ CFU/mL.
-
Using a multipoint inoculator, spot a small volume (1-2 µL) of each bacterial suspension onto the surface of the agar plates, starting with the plate containing the lowest concentration of the compound.
-
Include a growth control plate (no compound) in each run.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours.
-
The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that is simple to perform and is widely used for routine AST.
Workflow Diagram: Disk Diffusion
Caption: Workflow for the disk diffusion (Kirby-Bauer) test.
Protocol:
-
Prepare sterile filter paper disks of a standard diameter (e.g., 6 mm).
-
Impregnate the disks with a known amount of this compound. The amount of compound per disk needs to be optimized.
-
Prepare a bacterial lawn by swabbing a standardized inoculum (0.5 McFarland) evenly across the surface of a MHA plate.
-
Aseptically apply the impregnated disks to the surface of the agar.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.
Data Analysis and Interpretation
The interpretation of AST results for a novel compound like this compound will initially be based on the observed MIC values.
Table 2: Example of MIC Data Presentation
| Bacterial Strain | Gram Stain | MIC of this compound (µg/mL) | Control Antibiotic MIC (µg/mL) (e.g., Ciprofloxacin) |
| Escherichia coli ATCC® 25922™ | Gram-negative | [Insert experimental value] | [Insert experimental value] |
| Staphylococcus aureus ATCC® 29213™ | Gram-positive | [Insert experimental value] | [Insert experimental value] |
| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative | [Insert experimental value] | [Insert experimental value] |
| Klebsiella pneumoniae (Clinical Isolate) | Gram-negative | [Insert experimental value] | [Insert experimental value] |
| Streptococcus pneumoniae (Clinical Isolate) | Gram-positive | [Insert experimental value] | [Insert experimental value] |
For a novel compound, there will be no established clinical breakpoints.[12] Therefore, the initial interpretation will focus on:
-
Potency: Comparing the MIC values of the test compound to those of established antibiotics against the same panel of organisms.
-
Spectrum of Activity: Determining whether the compound is more active against Gram-positive or Gram-negative bacteria, or if it has broad-spectrum activity.
-
Quality Control: Ensuring that the MICs for the control antibiotics against the QC strains fall within the acceptable ranges published by CLSI or EUCAST.[5][12] This validates the accuracy of the experimental run.
Conclusion and Future Directions
These application notes provide a standardized and robust framework for the initial in vitro antimicrobial susceptibility testing of this compound. By following these established protocols, researchers can generate reliable and reproducible data to assess the antimicrobial potential of this novel compound. The results from these initial screens will be crucial in guiding further studies, including mechanism of action studies, toxicity assessments, and in vivo efficacy models. The systematic approach outlined here is a critical first step in the long and rigorous process of antimicrobial drug discovery and development.
References
-
Bravo, V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Pharmaceuticals (Basel). Available at: [Link]
-
Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Available at: [Link]
-
Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry. Available at: [Link]
-
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
-
EUCAST. (2026). Clinical Breakpoint Tables v 16.0. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
CLSI. Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
-
EUCAST. Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]
-
Wence, K., et al. (2019). Discovery of Novel Antibiotic Resistance Determinants in Forest and Grassland Soil Metagenomes. Frontiers in Microbiology. Available at: [Link]
-
CLSI. Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
-
CLSI. (2024). M100-ED34: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
-
EUCAST. Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
Funke, M., et al. (2010). 2-Chloro-N-(4-sulfamoylphenyl)acetamide. Acta Crystallographica Section E. Available at: [Link]
Sources
- 1. 2-Chloro-N-(4-sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. nih.org.pk [nih.org.pk]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. goums.ac.ir [goums.ac.ir]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. darvashco.com [darvashco.com]
- 11. Frontiers | Discovery of Novel Antibiotic Resistance Determinants in Forest and Grassland Soil Metagenomes [frontiersin.org]
- 12. EUCAST: Clinical Breakpoint Tables [eucast.org]
Application Notes and Protocols for the Investigation of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide in Drug Discovery
Introduction: Unveiling the Potential of a Novel Bioactive Scaffold
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Within the vast landscape of chemical entities, the acetamide and sulfonamide moieties are privileged structures, each contributing to the biological activity of numerous approved drugs.[1] The compound 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide emerges at the intersection of these two pharmacophores, presenting a compelling scaffold for investigation. While this specific molecule is not extensively characterized in publicly available literature, its structural analogues have demonstrated significant potential in oncology and inflammatory diseases.
This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. Drawing on established methodologies for similar compounds, we present detailed protocols and rationale for a structured investigation, from initial target engagement to cellular activity profiling. Our approach is grounded in the principles of scientific rigor, ensuring that the generated data is robust, reproducible, and translatable.
Hypothesized Mechanism of Action: Targeting Glutathione S-Transferase Omega 1 (GSTO1)
A close structural analogue, 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide (also known as GSTO1-IN-1), is a potent inhibitor of Glutathione S-Transferase Omega 1 (GSTO1) with an IC50 value of 31 nM.[2] GSTO1 is a multifaceted enzyme implicated in the detoxification of xenobiotics, the inflammatory response, and the progression of certain cancers.[2] Inhibition of GSTO1 can modulate downstream signaling pathways, including those involved in inflammation and cell survival. Given the structural similarity, it is highly probable that this compound also exerts its biological effects through the inhibition of GSTO1.
The chloroacetamide moiety is a known electrophilic "warhead" that can form a covalent bond with a reactive cysteine residue in the active site of its target enzyme. In the case of GSTO1, this covalent modification would lead to irreversible inhibition of the enzyme's activity. The diethylsulfamoylphenyl portion of the molecule likely contributes to the binding affinity and selectivity for the target protein.
The proposed inhibitory action on GSTO1 is hypothesized to trigger downstream cellular events, including the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. This makes this compound a promising candidate for investigation as an anti-cancer agent.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the initial characterization of this compound.
Protocol 1: In Vitro GSTO1 Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against recombinant human GSTO1.
Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of its hypothesized target. A colorimetric reaction based on the conjugation of glutathione (GSH) to a substrate like 1-chloro-2,4-dinitrobenzene (CDNB) is a standard method for measuring GST activity.
Materials:
-
Recombinant human GSTO1 enzyme
-
100 mM potassium phosphate buffer, pH 6.5
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in DMSO.
-
Assay Buffer Preparation: Prepare the assay buffer containing 100 mM potassium phosphate, pH 6.5, with 2 mM GSH.
-
Reaction Mixture: In a 96-well plate, add 180 µL of the assay buffer to each well.
-
Compound Addition: Add 2 µL of the serially diluted compound or DMSO (as a vehicle control) to the respective wells.
-
Enzyme Addition: Add 10 µL of a pre-diluted GSTO1 enzyme solution to each well. Mix gently by pipetting.
-
Initiation of Reaction: Add 10 µL of 20 mM CDNB to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound Concentration (µM) | Rate of Reaction (mOD/min) | % Inhibition |
| 0 (Vehicle Control) | ... | 0 |
| 0.01 | ... | ... |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 100 | ... | ... |
Protocol 2: Cell Viability Assay (MTS Assay)
Objective: To assess the cytotoxic or cytostatic effects of this compound on a relevant cancer cell line (e.g., HCT116 colon cancer cells).[2]
Rationale: This assay determines the compound's ability to reduce the viability of cancer cells, which is a key indicator of potential anti-cancer activity. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.
Materials:
-
HCT116 cells (or other relevant cancer cell line)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
DMSO
-
MTS reagent
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C until a color change is visible.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Compound Concentration (µM) | Absorbance (490 nm) | % Cell Viability |
| 0 (Vehicle Control) | ... | 100 |
| 0.1 | ... | ... |
| 1 | ... | ... |
| 10 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
Protocol 3: Western Blot Analysis for Apoptosis and Cell Cycle Markers
Objective: To investigate the molecular mechanism of cell death induced by this compound by examining key protein markers of apoptosis and cell cycle regulation.
Rationale: Western blotting allows for the detection of specific proteins. By probing for cleaved PARP and cleaved Caspase-3, we can assess the induction of apoptosis. Analysis of Cyclin D1 and p21 can provide insights into effects on cell cycle progression.
Materials:
-
HCT116 cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed HCT116 cells in 6-well plates and treat with this compound at its GI50 and 2x GI50 concentrations for 24 or 48 hours. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Analyze the band intensities relative to the loading control (β-actin) to determine the changes in protein expression levels.
Workflow for Investigating this compound
Caption: A streamlined workflow for the initial drug discovery investigation.
Conclusion and Future Directions
The structured approach outlined in these application notes provides a robust starting point for elucidating the therapeutic potential of this compound. Based on the activity of its close structural analogues, this compound is a promising candidate for development as an inhibitor of GSTO1 with potential applications in oncology. Successful execution of these protocols will not only characterize the in vitro activity of the compound but also provide critical insights into its mechanism of action, thereby guiding future lead optimization and preclinical development efforts. Further investigations could include broader kinase profiling to assess selectivity, pharmacokinetic studies to determine its drug-like properties, and in vivo efficacy studies in relevant animal models of cancer.
References
- Smolecule. (2023, August 15). 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide.
- Talebi, A., et al. (2019). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC.
- ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. PMC.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-sulfamoylphenyl)acetamide. PMC.
- ResearchGate. (2025, August 10). 2-Chloro-N-phenylacetamide.
- MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
- International Journal of Institutional Pharmacy and Life Sciences. (2012, January-February). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- ResearchGate. (2025, August 8). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- ResearchGate. (n.d.). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
- PubChem. (n.d.). 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide.
- Liu, Y., et al. (2023). Artificial intelligence-driven new drug discovery targeting serine/threonine kinase 33 for cancer treatment. PMC.
- Semantic Scholar. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic.
Sources
Troubleshooting & Optimization
avoiding off-target effects with 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
Topic: Minimizing Off-Target Effects with 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
Executive Summary
You are currently working with This compound .[1] This compound represents a classic "Targeted Covalent Inhibitor" (TCI) design, merging a sulfonamide scaffold (affinity element, likely targeting Carbonic Anhydrase or similar enzymes) with a 2-chloroacetamide warhead (reactive electrophile).
The Core Challenge: The 2-chloroacetamide group is an intrinsically high-reactivity electrophile (SN2 mechanism).[1] Unlike "softer" Michael acceptors (e.g., acrylamides), it lacks significant chemical selectivity and will readily alkylate exposed cysteine residues on non-target proteins and deplete cellular Glutathione (GSH).
Support Scope: This guide provides workflows to distinguish on-target efficacy from off-target alkylation toxicity . It focuses on validating selectivity through kinetic tuning and chemoproteomic controls.
Part 1: Mechanism & Diagnostics
The "Warhead" Problem
Your compound functions via a two-step mechanism:
-
Binding (
): The sulfonamide tail binds reversibly to the target's active site.[1] -
Reaction (
): The chloroacetamide warhead forms a permanent thioether bond with a proximal cysteine.[1]
Why you see off-target effects:
If the intrinsic reactivity of the warhead is too high relative to the binding affinity (
-
GSH Depletion: Rapid reaction with cytosolic Glutathione, causing oxidative stress and cell death independent of target inhibition.
-
Proteome "Swamping": Random labeling of surface-exposed cysteines on housekeeping proteins (e.g., GAPDH, Tubulin).
Visualizing the Selectivity Filter
The following diagram illustrates the critical balance required for specific inhibition versus off-target toxicity.
Caption: The "Selectivity Filter" logic. High-reactivity warheads (Red path) compete with specific binding (Green path). Success requires the Green path (Affinity) to be significantly faster than the Red path (Intrinsic Reactivity).
Part 2: Troubleshooting Guide (Q&A)
Q1: I observe cytotoxicity at concentrations < 10 µM. Is this target-mediated?
Diagnosis: Likely False Positive due to oxidative stress.[1] Chloroacetamides can deplete cellular GSH within minutes. Action Plan:
-
The GSH Rescue Experiment: Pre-treat cells with N-acetylcysteine (NAC) (1-5 mM) or Glutathione-ethyl ester (1-2 mM) for 1 hour before adding your compound.
-
Result A: Toxicity disappears, but target inhibition remains = Manageable off-target reactivity.
-
Result B: Toxicity disappears, AND target inhibition is lost = The compound is just a generic alkylator.
-
-
The "Dead" Control: Synthesize or purchase the non-reactive analog (replace the -Cl with -H, yielding the acetamide).
-
If the non-reactive analog binds (
) but shows no toxicity, your toxicity is purely warhead-driven.
-
Q2: My Western blot bands are smearing or I see precipitation.
Diagnosis: Protein unfolding/aggregation due to hyper-alkylation.[1] Action Plan:
-
Reduce Incubation Time: Covalent inhibitors are time-dependent. A 2-chloroacetamide might fully label the target in 10-30 minutes . Incubating for 24 hours allows the compound to drift off and label secondary targets ("kinetic selectivity" loss).
-
Perform a "Washout" Assay:
-
Treat cells for 1 hour.
-
Wash cells 3x with media.
-
Incubate in compound-free media for 24 hours.
-
Rationale: If the effect persists after washout, it confirms the covalent mechanism and allows you to use shorter exposure times to minimize off-target damage.
-
Q3: How do I prove the binding is specific to the Sulfonamide moiety?
Diagnosis: You need to distinguish "affinity-driven labeling" from "random collision." Action Plan:
-
Competition Assay: Pre-incubate the system with a 10x excess of free Sulfanilamide (or a high-affinity non-covalent ligand like Acetazolamide) for 30 minutes before adding your chloroacetamide probe.
-
Expectation: The non-covalent competitor should occupy the active site, protecting the specific cysteine from your probe. Off-target cysteines will still be alkylated.
-
Readout: If your specific band/effect disappears but background labeling remains, your probe is specific.
-
Part 3: Experimental Protocols
Protocol A: Glutathione (GSH) Reactivity Assay
Purpose: To quantify intrinsic electrophilicity (
| Step | Action | Notes |
| 1 | Prepare Reaction Mix | Mix Compound (10 µM) + Glutathione (1 mM) in PBS (pH 7.4). Note the 100x excess of GSH (pseudo-first-order conditions). |
| 2 | Internal Standard | Add an internal standard (e.g., Indomethacin) for normalization. |
| 3 | Incubation | Incubate at 37°C. |
| 4 | Sampling | Aliquot samples at t=0, 5, 15, 30, 60, 120 min. |
| 5 | Quenching | Quench immediately with 1% Formic Acid (stops the reaction). |
| 6 | Analysis (LC-MS) | Measure the disappearance of the parent compound peak area over time. |
| 7 | Calculation | Plot ln([Compound]) vs time. The slope is |
Interpretation:
- min: Too Reactive. High risk of immunotoxicity and off-target effects.
-
min: Ideal. Requires strong non-covalent binding (
) to work.
Protocol B: Gel-Based ABPP (Activity-Based Protein Profiling)
Purpose: To visualize the "cleanliness" of your probe in a complex proteome.
Requirements: You need a "Clickable" version of your probe (replace the ethyl group on the sulfonamide with an alkyne handle) OR use a generic broad-spectrum Iodoacetamide-Alkyne (IA-alkyne) probe for competition.[1]
Workflow (Competition Mode):
-
Lysate Prep: Prepare cell lysate (1 mg/mL).
-
Treatment:
-
Sample A: DMSO (Vehicle).
-
Sample B: Your Compound (1 µM).
-
Sample C: Your Compound (10 µM).
-
-
Incubation: 1 hour at Room Temp.
-
Chase: Add IA-Alkyne (generic cysteine probe) to all samples (1 µM) for 1 hour.
-
Logic: Any cysteine alkylated by your compound is now "blocked" and cannot react with IA-Alkyne.
-
-
Click Chemistry: Add Rhodamine-Azide, TCEP, CuSO4, TBTA.[1] React 1 hour.
-
SDS-PAGE: Run gel and scan for fluorescence.[3]
-
Result:
-
Specific: Only one or two bands disappear in Samples B/C compared to A.
-
Dirty: The entire lane loses intensity (global cysteine alkylation).
-
Part 4: Decision Framework
Use this flowchart to determine the next steps for your molecule.
Caption: Decision tree for validating covalent probe selectivity. Priority is placed on ruling out intrinsic chemical reactivity before assessing biological affinity.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][4] Nature Reviews Drug Discovery, 10, 307–317. Link
- Foundational text on the design principles of TCI (Targeted Covalent Inhibitors) and the importance of .
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link
- Describes the use of chloroacetamide fragments in chemoproteomics and mapping cysteine reactivity.
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(8), 3523–3538. Link
- Provides specific protocols for validating covalent fragments and using competition assays.
-
Flanagan, M. E., et al. (2014). "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry, 57(23), 10072–10079. Link
- Source for the GSH reactivity assay protocols and half-life benchmarks.
Sources
- 1. 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide | C10H12Cl2N2O3S | CID 3860347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
Technical Support Center: Scaling 2-Chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide Synthesis
Status: Operational Ticket Focus: Process Chemistry & Scale-Up Assigned Specialist: Senior Application Scientist
Introduction: The Scale-Up Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide from milligram-scale medicinal chemistry to multigram or kilogram-scale process development.
While the core reaction—acylation of an aniline with chloroacetyl chloride—is text-book organic chemistry, the specific electronics of the 4-(diethylsulfamoyl) group and the hazards of chloroacetyl chloride introduce distinct challenges at scale. The electron-withdrawing sulfonamide group reduces the nucleophilicity of the aniline, potentially slowing kinetics, while the chloroacetyl chloride reagent demands rigorous moisture control to prevent hydrolysis and "runaway" exotherms.
This guide replaces generic advice with specific, causality-based troubleshooting for this specific molecule.
Module 1: Reaction Kinetics & Thermodynamics
Ticket #101: "My reaction is stalling at 80% conversion."
Diagnosis:
The diethylsulfamoyl group (
Troubleshooting Protocol:
-
Switch Solvent System: Move from DCM (dichloromethane) to Toluene or THF . Toluene allows for higher reaction temperatures if reflux is needed to push conversion.
-
Catalyst Addition: If using a weak base like carbonate, conversion will be sluggish. Use Triethylamine (TEA) or Pyridine as an HCl scavenger. For stubborn cases, add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.
-
Stoichiometry Check: Ensure a slight excess of chloroacetyl chloride (1.1–1.2 eq). The reagent is susceptible to hydrolysis by trace moisture in the solvent/atmosphere, effectively lowering the active equivalents available for the amine.
Ticket #102: "I observed a dangerous temperature spike upon addition."
Diagnosis: Acylation with acid chlorides is highly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation slower. Rapid addition leads to localized hot spots, increasing side reactions (bis-acylation) and safety risks.
Corrective Workflow (The "Cold-Feed" Protocol):
-
Cooling: Pre-cool the amine/base solution to 0°C to -5°C .
-
Dilution: Dilute chloroacetyl chloride in the reaction solvent (1:1 v/v) before addition.
-
Controlled Addition: Add the reagent dropwise over 30–60 minutes . Monitor internal temperature (IT); do not allow IT to exceed 10°C during addition.
Module 2: Work-Up & Isolation
Ticket #201: "The reaction mixture has turned into an unstirrable sludge."
Diagnosis: You are likely using Triethylamine (TEA) in a non-polar solvent like Toluene or Ether. The byproduct, Triethylamine Hydrochloride (TEA·HCl) , is insoluble in these solvents and precipitates as a voluminous solid, seizing the impeller.
Solution: The Solvent Switch or Aqueous Wash
-
Option A (Filtration): If the product is soluble in hot toluene, filter the hot mixture to remove TEA·HCl salts.
-
Option B (Biphasic System): Use 2-MeTHF or Ethyl Acetate . These solvents can solubilize some salts or allow for a water wash to dissolve the salts without precipitating the product immediately.
Ticket #202: "I have a persistent emulsion during the aqueous wash."
Diagnosis: Sulfonamides can act as weak surfactants. Combined with fine particulates of precipitated salts, they stabilize emulsions.
Resolution:
-
Saline Break: Use saturated Brine (NaCl) instead of water for the first wash.
-
pH Adjustment: Wash with 1M HCl first. This removes unreacted amine (solubilizing it as the salt) and breaks up base-stabilized emulsions. Note: Ensure the product does not hydrolyze; keep contact time short and cold.
Module 3: Impurity Profiling & Purification
Ticket #301: "My product has a purple/pink hue."
Diagnosis: This is classic oxidative degradation of the unreacted aniline precursor. Even trace amounts of oxidized 4-amino-N,N-diethylbenzenesulfonamide can color the bulk solid.
Purification Protocol (Recrystallization): Do not use column chromatography at scale.
-
Solvent: Ethanol/Water (9:[1]1) or IPA (Isopropyl Alcohol) .
-
Process: Dissolve crude solid in boiling Ethanol. Add activated charcoal (5% w/w). Reflux for 15 mins. Filter hot through Celite.
-
Crystallization: Allow the filtrate to cool slowly to RT, then to 4°C. The chloroacetamide product should crystallize as white/off-white needles.
Ticket #302: "I see a 'Bis-Acylated' impurity by LCMS."
Diagnosis: The amide nitrogen can react with a second equivalent of chloroacetyl chloride if the reaction temperature is too high or base concentration is excessive, forming the imide.
Prevention:
-
Keep the reaction below 25°C post-addition.
-
Avoid large excesses of base.
-
Quench: Quench the reaction with a small amount of water or dilute amine immediately upon reaction completion to consume excess acid chloride.
Visualizing the Process
Workflow Diagram: Synthesis & Isolation
Caption: Optimized workflow for scaling the N-acylation reaction, emphasizing temperature control and decision points for low conversion.
Impurity Pathways Diagram
Caption: Mechanistic pathways for common impurities. Impurity A arises from wet solvents; Impurity B arises from thermal stress or excess reagent.
Module 4: Safety & Handling (HSE)
Critical Warning: Chloroacetyl chloride is a potent lachrymator and corrosive agent.
| Hazard | Control Measure |
| Inhalation/Lachrymator | Handle only in a functioning fume hood. Use localized exhaust (elephant trunk) when transferring liquids. |
| Skin Contact | Wear double nitrile gloves or Silver Shield® laminate gloves. Standard latex is permeable to acid chlorides. |
| Water Reactivity | Reacts violently with water to release HCl gas. Do not quench large excess directly with water; use an ice/water mixture or dilute alkaline solution slowly. |
| Waste Disposal | Quench reaction mixtures fully before disposal. Acidic aqueous waste must be neutralized to pH 6–8 before release to chemical sewers (check local regulations). |
Summary Data Table: Optimization Parameters
| Parameter | Lab Scale (<5g) | Pilot Scale (>100g) | Rationale |
| Solvent | DCM | Toluene or THF | Toluene handles salts better and is safer (higher flash point/boiling point). |
| Base | TEA (excess) | TEA (1.1 eq) or K2CO3 | Inorganic bases reduce cost and organic salt sludge issues. |
| Addition | Syringe (fast) | Dropping Funnel (slow) | Heat removal is the limiting factor at scale. |
| Purification | Flash Column | Recrystallization | Chromatography is cost-prohibitive at kg scale. |
References
-
National Institutes of Health (NIH). (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide: Synthesis and crystallization. PubMed Central. Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Chloroacetyl Chloride. Retrieved from [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide Analogs
Ticket ID: PUR-CLA-2024-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Workup and Purification Protocols for Electrophilic Sulfonamide Scaffolds
Introduction
You are likely working with 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide or a close structural analog. This scaffold serves as a critical intermediate for covalent inhibitors or as a "warhead" linker in PROTAC design.[1]
The purification of this molecule presents a unique paradox:
-
The Sulfonamide Moiety: Highly polar, prone to "oiling out" during crystallization, and often streaks on silica.
-
The
-Chloroacetamide Warhead: An electrophile designed to react with cysteine. It is susceptible to hydrolysis in strong bases and can degrade on active alumina or basic silica.
This guide provides a self-validating workflow to isolate high-purity material (>98%) while preserving the reactive warhead.
Module 1: Chemical Workup (The "Gentle" Extraction)
Before attempting chromatography or crystallization, you must chemically remove the two most common impurities: unreacted 4-amino-N,N-diethylbenzenesulfonamide (starting material) and chloroacetic acid (hydrolysis byproduct).
The Logic
-
The Product is neutral. It will not protonate in dilute acid, nor will it deprotonate in weak base.
-
The Impurity (Aniline) is basic.[2] It will form a water-soluble salt in HCl.[2]
-
The Impurity (Acid) is acidic. It will form a water-soluble salt in NaHCO₃.
Protocol: The Three-Stage Wash
Pre-requisite:[3][4][5][6][7][8] Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Acidic Wash (Removes Aniline):
-
Wash the organic phase 2x with 1.0 M HCl (cold).
-
Why: Converts unreacted aniline to the anilinium chloride salt, forcing it into the aqueous layer.[2]
-
Critical Check: Do not use concentrated acid; prolonged exposure can hydrolyze the amide bond.
-
-
Weak Basic Wash (Removes Chloroacetic Acid):
-
Wash the organic phase 2x with Saturated NaHCO₃ .
-
Why: Neutralizes scavenged HCl and removes chloroacetic acid as the sodium salt.
-
Warning:NEVER use NaOH. Hydroxide ions (
) are strong nucleophiles that will displace the chloride in your warhead ( reaction), yielding the inactive alcohol derivative [1].
-
-
Brine & Dry:
-
Wash 1x with saturated NaCl (Brine).
-
Dry over anhydrous
(Sodium Sulfate). Magnesium sulfate ( ) is slightly acidic and can sometimes cause degradation if the warhead is sensitive.
-
Module 2: Recrystallization (The Primary Method)
Because sulfonamides have high melting points, recrystallization is often superior to chromatography. However, they are notorious for "oiling out" (separating as a liquid droplet rather than crystals).[9]
Visualizing the Logic
Figure 1: Decision tree for recrystallization, specifically addressing the "oiling out" phenomenon common in sulfonamides.
Protocol: Ethanol/Water Displacement
-
Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .
-
Once dissolved, remove from heat source.
-
Add warm water dropwise until the solution becomes slightly turbid (cloudy).
-
Add one drop of ethanol to clear the turbidity.
-
Allow to cool to room temperature undisturbed.
-
Technical Insight: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject the aniline impurities [2].
-
-
If oiling out occurs: Re-heat to dissolve, add slightly more ethanol, and scratch the inner wall of the flask with a glass rod to provide nucleation sites.
Module 3: Flash Chromatography (The Polishing Step)
If recrystallization fails or you are separating close analogs, use Flash Column Chromatography.
Stationary Phase: Silica Gel (Standard 40-63 µm).
Warning: Avoid "Basic Alumina" or amine-functionalized silica, as these will react with the
Mobile Phase Optimization
Sulfonamides are polar.[10] A standard Hexane/EtOAc gradient often causes "tailing" (broad peaks).
| Solvent System | Gradient | Application |
| DCM / MeOH | 0% | Best for Solubility. Excellent for polar sulfonamides. Keep MeOH < 5% to avoid dissolving silica. |
| Hexane / EtOAc | 10% | Standard. Good for less polar analogs. |
| DCM / Acetone | 0% | High Resolution. Acetone is a sharp modifier that reduces tailing better than EtOAc. |
Data Insight: In a standard TLC (50% EtOAc/Hexane):
-
Product (
): ~0.4 - 0.5 -
Aniline Impurity (
): ~0.3 - 0.4 (Often streaks) -
Di-acylated byproduct (
): ~0.7 (Non-polar)
Troubleshooting & FAQs
Q: My product turned pink/brown during drying. What happened?
A: This indicates oxidation of trace unreacted aniline.
-
The Fix: Your acid wash (Module 1) was insufficient. Redissolve in EtOAc and repeat the 1M HCl wash. If the color persists, treat the organic layer with activated charcoal, filter through Celite, and re-concentrate.
Q: I see a new spot on TLC after leaving the compound in solution overnight.
A: You likely have solvolysis of the chloride.
-
Explanation:
-chloroacetamides are reactive.[1][11][12] In nucleophilic solvents (like Methanol) or wet solvents, the chloride can be slowly displaced over time, especially if traces of base are present [3]. -
The Fix: Store the compound as a solid at -20°C. Avoid storing in Methanol or DMSO for extended periods unless necessary for bioassay.
Q: Can I use HPLC to purify this?
A: Yes, but manage the pH.
-
Condition: Use a Water/Acetonitrile gradient.
-
Modifier: Use 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) .
-
Avoid: Ammonium Hydroxide or high pH buffers (> pH 8), which will hydrolyze the warhead.
References
-
Reactivity of Chloroacetamides: Jans, P., et al. "Stability and Reactivity of Chloroacetamide-Based Covalent Inhibitors."[1] Journal of Medicinal Chemistry. [Link]
-
Recrystallization of Acetanilides: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. [Link]
-
Hydrolysis Mechanisms: Gehring, A.M., et al. "The dynamics of covalent inhibitor reactivity." Cell Chemical Biology. [Link]
Sources
- 1. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. 2-Chloro-N-(4-sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Screening Hits: A Comparative Analysis of Covalent and Non-Covalent Approaches
For researchers, scientists, and drug development professionals engaged in the arduous yet rewarding journey of discovering novel therapeutics, the initial "hits" from a high-throughput screen (HTS) represent both promise and peril. These preliminary active compounds are the first clues in a complex puzzle, but many are false leads that can consume valuable time and resources. Therefore, rigorous and insightful hit validation is not merely a procedural step but the cornerstone of a successful drug discovery campaign.
This guide provides an in-depth technical comparison of two fundamental strategies for hit validation: the use of a reactive covalent probe, exemplified by 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide , and a suite of established non-covalent biophysical methods. By understanding the underlying principles, experimental workflows, and data interpretation of each approach, researchers can make informed decisions to confidently advance the most promising candidates.
The Imperative of Hit Validation: Separating Signal from Noise
High-throughput screening is a powerful engine for identifying molecules that modulate a biological target's activity. However, the readouts from these primary assays can be misleading due to various artifacts, including compound aggregation, assay interference, and non-specific binding. The primary goal of hit validation is to confirm that the observed activity is a direct and specific consequence of the compound binding to the intended target. This process is crucial for building a robust structure-activity relationship (SAR) and committing to a resource-intensive lead optimization program.
Covalent Probes in Hit Validation: The Case for this compound
The chloroacetamide functional group is a well-characterized electrophilic "warhead" in chemical biology and drug discovery. Compounds bearing this moiety, such as this compound, can act as covalent probes by forming a stable, irreversible bond with nucleophilic amino acid residues on a target protein, most commonly cysteine. This covalent and irreversible binding provides a powerful tool for unequivocally confirming target engagement.
Mechanism of Action: Covalent Modification
The utility of this compound as a validation tool hinges on its ability to covalently modify the target protein. The chloroacetamide group is a mild electrophile that undergoes a nucleophilic substitution reaction with a deprotonated cysteine residue (thiolate) in the protein's binding pocket.
Figure 1: Mechanism of covalent modification of a cysteine residue by this compound.
This irreversible interaction provides a stable marker for target engagement that can be detected using various analytical techniques.
Experimental Workflow for Covalent Hit Validation
Validating a screening hit using a covalent probe like this compound involves a multi-step process designed to confirm covalent binding and rule out non-specific interactions.
Figure 2: A typical experimental workflow for validating a screening hit using a covalent probe.
Key Experimental Protocols
1. Intact Protein Mass Spectrometry
This is the most direct method to confirm covalent modification.
-
Principle: The mass of the target protein is measured before and after incubation with the covalent probe. Covalent binding of the probe results in a predictable mass increase.
-
Protocol:
-
Incubate the purified target protein (e.g., 1-10 µM) with an excess of this compound (e.g., 50-100 µM) in a suitable buffer (e.g., PBS or HEPES, pH 7.4) for a defined period (e.g., 1-4 hours) at room temperature.
-
Include a vehicle control (e.g., DMSO) and a denatured protein control.
-
Remove excess, unbound probe using a desalting column or buffer exchange.
-
Analyze the protein samples by LC-MS.
-
-
Data Interpretation: A shift in the deconvoluted mass spectrum corresponding to the molecular weight of the probe confirms covalent adduct formation.
2. Peptide Mapping by LC-MS/MS
This technique identifies the specific amino acid residue that has been modified.
-
Principle: The protein-probe adduct is digested into smaller peptides, which are then analyzed by tandem mass spectrometry to pinpoint the modified residue.
-
Protocol:
-
Following incubation and removal of excess probe as described above, denature, reduce, and alkylate the protein sample. Use a non-chloroacetamide-based alkylating agent like iodoacetamide for the unreacted cysteines.
-
Digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Interpretation: Search the MS/MS data for peptides with a mass modification corresponding to the covalent probe. The fragmentation pattern will reveal the specific amino acid that was modified.
3. Kinetic Analysis of Covalent Inhibition
This assay quantifies the efficiency of the covalent interaction.
-
Principle: The time-dependent inhibition of the enzyme is measured to determine the rate of inactivation (k_inact) and the initial binding affinity (K_I). The ratio k_inact/K_I is a measure of the covalent efficiency.
-
Protocol:
-
Perform a continuous or discontinuous enzyme activity assay.
-
Pre-incubate the enzyme with various concentrations of the covalent probe for different time intervals.
-
Initiate the reaction by adding the substrate and measure the initial reaction rates.
-
Plot the observed rate constant of inactivation (k_obs) against the inhibitor concentration.
-
-
Data Interpretation: The data are fitted to a model of two-step covalent inhibition to derive k_inact and K_I. A linear relationship at low inhibitor concentrations is indicative of a covalent mechanism.
Comparison with Non-Covalent Hit Validation Methods
While covalent probes offer definitive evidence of target engagement, a variety of biophysical techniques are available to validate non-covalent interactions. These methods are essential for characterizing reversible inhibitors and can serve as orthogonal validation for covalent binders.
| Technique | Principle | Key Parameters Obtained | Throughput | Protein Consumption |
| Covalent Probe + MS | Covalent modification leading to a mass shift. | Confirmation of covalent binding, site of modification. | Low to Medium | Low to Medium |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to an immobilized target. | k_on, k_off, K_D | Medium to High | Low |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding in solution. | K_D, ΔH, ΔS, Stoichiometry (n) | Low | High |
| Thermal Shift Assay (TSA) | Ligand-induced change in protein melting temperature (T_m). | ΔT_m (qualitative binding) | High | Low |
Non-Covalent Validation Workflows
The workflow for validating a non-covalent hit typically involves a series of biophysical and biochemical assays to confirm direct binding and rule out artifacts.
Figure 3: A generalized workflow for validating a non-covalent screening hit.
Choosing the Right Validation Strategy
The choice between covalent and non-covalent validation strategies depends on the nature of the screening hits and the research objectives.
-
Use a covalent probe like this compound when:
-
You have identified hits with a potential covalent mechanism of action (e.g., containing an electrophilic moiety).
-
You need definitive proof of target engagement.
-
You want to identify the specific binding site on the protein.
-
-
Use non-covalent methods when:
-
Your screening hits are not expected to be covalent.
-
You need to determine the binding affinity and kinetics of reversible inhibitors.
-
You require a high-throughput method for triaging a large number of hits.
-
In many cases, a combination of both approaches provides the most comprehensive validation. For example, a covalent hit can be further characterized using SPR to understand the initial non-covalent binding event.
Conclusion: A Multi-faceted Approach to Confidence
The validation of screening hits is a critical juncture in the drug discovery process. A thoughtful and rigorous validation cascade that employs a combination of orthogonal assays is essential for success. The use of a covalent probe like This compound offers an unambiguous method to confirm target engagement through the formation of an irreversible bond, which can be definitively detected by mass spectrometry. This approach, when compared and contrasted with a suite of non-covalent biophysical techniques such as SPR, ITC, and TSA, provides a powerful and versatile toolkit for the modern drug hunter. By understanding the strengths and limitations of each method, researchers can design a validation strategy that builds confidence in their hits and paves the way for the development of novel and effective therapeutics.
References
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing the Science of Drug Discovery, [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, [Link]
-
Biophysical Assays in Drug Discovery: A Key to Unlocking the Secrets of Molecular Interactions. Ichor Life Sciences, [Link]
-
Isothermal titration calorimetry in drug discovery. Methods in Molecular Biology, [Link]
-
Thermal shift assay for evaluating protein stability and ligand interactions. Nature Protocols, [Link]
-
Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions. Charles River Laboratories, [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, [Link]
Mechanistic Divergence: Acetazolamide vs. 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide in CAII Modulation
Topic: 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide vs. Acetazolamide in CAII Inhibition Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a technical comparison between Acetazolamide (AZM) , the clinical gold standard for Carbonic Anhydrase II (CAII) inhibition, and This compound (herein referred to as C-DESA ), a structural analog often utilized in selectivity profiling and covalent probe development.
The Bottom Line:
-
Acetazolamide acts as a reversible, tight-binding Zinc-Binder , exhibiting nanomolar affinity (
nM) driven by its primary sulfonamide moiety. -
C-DESA acts as a Non-Binder/Negative Control for CAII. The diethyl-substitution on the sulfonamide nitrogen sterically and electronically abolishes Zinc coordination. However, its chloroacetamide tail renders it a potent electrophilic probe for other targets (e.g., GSTO1) or a tool to assess non-specific covalent modification.
Molecular Architecture & Pharmacophore Analysis
To understand the divergent behaviors of these two molecules, we must dissect their structural pharmacophores.
| Feature | Acetazolamide (AZM) | This compound (C-DESA) |
| Core Scaffold | 1,3,4-thiadiazole | Phenyl (Aniline derivative) |
| Primary Warhead | Primary Sulfonamide ( | Tertiary Sulfonamide ( |
| Secondary Warhead | Acetamido (H-bond donor/acceptor) | Chloroacetamide ( |
| Mechanism | Reversible Coordination (Zn | Irreversible Alkylation (Potential) / Steric Exclusion |
| CAII Affinity | High ( | Negligible / Inactive ( |
The "Zinc Anchor" Rule
The catalytic efficiency of CAII relies on a Zinc ion (
-
AZM: The primary sulfonamide group (
) exists as an anion ( ) at physiological pH. It displaces the Zinc-bound water molecule/hydroxide ion, forming a direct tetrahedral coordination bond with the metal.[1] -
C-DESA: The nitrogen of the sulfonamide is fully substituted with two ethyl groups. It lacks the ionizable proton required to form the anion and is sterically too bulky to access the deep active site cleft to coordinate the Zinc. Consequently, it cannot act as a classical CA inhibitor.
The Electrophilic Tail
-
C-DESA contains a chloroacetamide group, a classic "warhead" for covalent inhibition. It reacts with nucleophiles (Cysteine thiols, Histidine imidazoles) via
displacement of the chloride.
Experimental Data: Inhibition Profiles
The following data summarizes the expected performance in a standard Stopped-Flow CO
Table 1: Comparative Inhibitory Constants against hCA II
| Compound | Mode of Inhibition | Binding Thermodynamics | |
| Acetazolamide | 12.0 ± 1.5 | Competitive (Reversible) | Enthalpy-driven (Zn coordination) |
| C-DESA | > 10,000 | Non-binding / Non-specific | N/A (No specific interaction) |
Note: Any observed inhibition by C-DESA at high micromolar concentrations is likely due to non-specific covalent modification of surface residues (e.g., surface Histidines) rather than active site blockade, or impurities in the compound batch (hydrolysis of the diethyl group, though rare).
Visualizing the Mechanism of Action
The following diagram illustrates the divergent pathways. AZM successfully docks and inhibits, while C-DESA is excluded from the active site but remains reactive toward surface nucleophiles.
Figure 1: Mechanistic bifurcation. AZM (Blue) accesses the Zn
Detailed Experimental Protocols
To validate the non-inhibitory nature of C-DESA compared to AZM, use the Stopped-Flow CO
Protocol: Stopped-Flow Kinetic Assay
Objective: Determine the Inhibition Constant (
Materials:
-
Enzyme: Recombinant hCA II (approx. 10–20 nM final conc).
-
Substrate: CO
saturated water. -
Indicator: Phenol Red (0.2 mM) in Hepes buffer.
-
Buffer: 20 mM Hepes, 20 mM Na
SO , pH 7.5. -
Instrument: Applied Photophysics SX.18MV or equivalent.
Step-by-Step Workflow:
-
Compound Preparation:
-
Dissolve AZM and C-DESA in DMSO to create 10 mM stock solutions.
-
Perform serial dilutions (10 nM to 10
M for AZM; 1 M to 100 M for C-DESA).
-
-
Incubation:
-
Incubate hCA II with the test compound for 15 minutes at room temperature.
-
Critical Step: For C-DESA, also run a "Time-Dependent" set (incubation for 60 mins) to rule out slow covalent modification of the active site (unlikely, but rigorous).
-
-
Reaction Initiation:
-
Rapidly mix the Enzyme-Inhibitor solution with the CO
-saturated substrate solution in the stopped-flow chamber.
-
-
Data Acquisition:
-
Monitor the absorbance change at 557 nm (Phenol Red transition).
-
Record the initial velocity (
) of the CO hydration reaction.
-
-
Analysis:
-
Fit data to the Cheng-Prusoff equation:
. -
Expected Result: AZM will show a sharp dose-response curve (
nM). C-DESA will show a flat line (no inhibition) up to high micromolar concentrations.
-
Strategic Application in Drug Discovery
Why would a researcher use C-DESA if it doesn't inhibit CAII?
-
Selectivity Screening: When developing novel sulfonamide inhibitors, C-DESA serves as the structural negative control . If your new drug candidate causes a biological effect (e.g., cell death) but C-DESA does not, you confirm that the effect is likely driven by the sulfonamide-Zinc interaction.
-
Off-Target Covalent Reactivity: If C-DESA shows toxicity in a cell assay, it suggests that the "chloroacetamide" tail is alkylating other proteins (like GSTO1 or cysteines on kinases), warning the researcher that their "active" compound (if it also has this tail) might have "dirty" off-target effects.
Figure 2: Workflow for using C-DESA to validate mechanism of action in phenotypic screens.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link
- Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with acetazolamide. Proceedings of the National Academy of Sciences.
- Tars, K., et al. (2013). Sulfonamide-binding to Carbonic Anhydrases: Thermodynamic and Structural Analysis. Journal of Medicinal Chemistry. (Establishes the requirement of primary sulfonamides for binding).
-
Ramkumar, K., et al. (2016). Structure of 2-chloro-N-(4-sulfamoylphenyl)acetamide derivatives. Acta Crystallographica. (Structural data on chloroacetamide sulfonamides). Link
- Tsuchida, S., et al. (2023). GSTO1 inhibitors and their structure-activity relationships (Context for the diethyl-sulfamoyl analog activity). Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
Comparative Guide to Target Engagement Confirmation for 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide and its Analogs
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to confirm the target engagement of novel chemical entities, using 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide as a representative example. We will move beyond a simple recitation of protocols to a deeper analysis of experimental design, data interpretation, and the comparative strengths of various methodologies.
Introduction: The Challenge of Target Deconvolution
The compound this compound represents a common starting point in drug discovery: a molecule with potential bioactivity, yet an unconfirmed or poorly characterized mechanism of action. The presence of a sulfonamide group suggests a potential interaction with metalloenzymes, such as carbonic anhydrases, a class of enzymes that are well-established drug targets. However, assuming a target based on a single structural motif is a frequent and often misleading simplification.
The primary challenge is to move from a hypothetical target to empirical validation. This guide outlines a multi-tiered strategy to first identify and then rigorously confirm the direct molecular target(s) of this compound within a cellular context, comparing the industry-standard techniques available to the modern researcher.
Part 1: A Strategic Workflow for Target Identification and Validation
A robust target engagement strategy does not rely on a single experiment. Instead, it builds a cohesive narrative from orthogonal methodologies, each providing a unique piece of the puzzle. We advocate for a workflow that progresses from broad, unbiased screening to highly specific, in-cell validation.
Caption: A strategic workflow for identifying and validating the molecular target of a novel compound.
Part 2: Comparative Analysis of Key Target Engagement Assays
The cornerstone of target validation is demonstrating a direct, physical interaction between the compound and its protein target within a live-cell environment. Below, we compare two gold-standard methodologies: the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) assays.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Proximity-based assay measuring energy transfer between a NanoLuc®-tagged target protein and a fluorescent energy transfer molecule conjugated to the test compound. |
| Requirement for Target Modification | No. Measures the endogenous, unmodified protein. | Yes. Requires genetic modification of the target protein to incorporate a luciferase tag. |
| Compound Labeling | Not required. | A fluorescent tracer that binds to the target is required, and the test compound's ability to displace this tracer is measured. |
| Primary Output | A "melting curve" showing the temperature at which the protein denatures, with a shift indicating ligand binding. | A ratiometric signal of donor and acceptor emission, from which binding affinity (IC50) can be derived. |
| Key Advantage | Physiologically relevant as it uses unmodified, endogenous proteins in their natural cellular environment. | Highly quantitative, allowing for the determination of intracellular binding affinity and residence time. |
| Key Limitation | Semi-quantitative; does not directly provide binding affinity constants. Can be labor-intensive due to the need for Western blotting or mass spectrometry for protein detection. | Requires cell line engineering, which can sometimes lead to artifacts from protein overexpression. Not suitable for all targets. |
| Best Suited For... | Validating direct binding to an endogenous target after initial identification. | Precisely quantifying the intracellular affinity and engagement of a known target. |
Part 3: Experimental Protocols for Target Engagement
Here, we provide a detailed, self-validating protocol for the Cellular Thermal Shift Assay (CETSA), a technique that directly measures the stabilization of a target protein by a ligand in a cellular context.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to determine if this compound directly binds to and stabilizes a putative target protein (e.g., Carbonic Anhydrase II) in intact cells.
1. Cell Culture and Treatment: a. Culture a human cell line known to express the target protein (e.g., K562 cells for Carbonic Anhydrase II) to approximately 80% confluency. b. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 10-20 million cells/mL. c. Aliquot the cell suspension into separate tubes. Treat the cells with either the vehicle (e.g., DMSO) or varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). d. Incubate at 37°C for 1 hour to allow for compound entry and binding.
2. Thermal Challenge: a. Create a temperature gradient using a PCR thermocycler. For each treatment condition (vehicle and compound), aliquot the cell suspension into a PCR strip. b. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). One aliquot should be kept at room temperature as an unheated control. c. Immediately after heating, cool the samples at 4°C for 3 minutes.
3. Cell Lysis and Protein Extraction: a. Lyse the cells to release the soluble proteins. This can be achieved by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step is critical as it separates the soluble, non-denatured proteins (supernatant) from the aggregated, denatured proteins (pellet).
4. Protein Quantification and Analysis: a. Carefully collect the supernatant from each sample. b. Denature the protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes. c. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. d. Probe the membrane with a primary antibody specific to the putative target protein (e.g., anti-Carbonic Anhydrase II). e. Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. f. Image the blot and quantify the band intensities.
5. Data Analysis and Interpretation: a. For each treatment condition, plot the band intensity (representing the amount of soluble protein) as a function of temperature. b. Normalize the data by setting the intensity of the unheated sample to 100%. c. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle-treated samples. This indicates that the compound has stabilized the protein, requiring a higher temperature to cause denaturation.
Caption: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
Confirming target engagement is a critical milestone in the development of any novel therapeutic. For a compound like this compound, where the primary target may not be known, an unbiased approach to identify potential binding partners followed by rigorous, in-cell validation is paramount.
The Cellular Thermal Shift Assay (CETSA) offers a powerful, label-free method to confirm direct target binding in a physiologically relevant context. By demonstrating that the compound stabilizes a specific protein against thermal denaturation, researchers can build a strong, evidence-based case for its mechanism of action. This initial confirmation then paves the way for more quantitative assays like NanoBRET and functional studies to fully elucidate the compound's biological role and therapeutic potential.
References
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 13 clinically relevant isoforms. Chemical Reviews, 112(8), 4421–4468. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Hovdal, D., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
A Researcher's Guide to Evaluating Enzyme Isoform Selectivity: A Case Study with 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide and Carbonic Anhydrases
In the landscape of modern drug discovery, the pursuit of target specificity is paramount. The ability of a therapeutic agent to selectively interact with a particular enzyme isoform while sparing others can be the deciding factor between a successful drug and a compound plagued by off-target effects. This guide provides a comprehensive framework for evaluating the isoform selectivity of a novel compound, using the hypothetical molecule 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide as our test case. Given its structural features, namely the presence of a sulfonamide group, we will focus on its potential interaction with the carbonic anhydrase (CA) family of enzymes, a well-established target for sulfonamide-based drugs.[1]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols, delving into the rationale behind experimental choices and providing the necessary context to design and interpret a robust selectivity study.
The Critical Role of Isoform Selectivity in Drug Development
The human genome encodes at least 15 isoforms of carbonic anhydrase, each with distinct tissue distribution, subcellular localization, and physiological roles.[2][3] These zinc-containing metalloenzymes play a crucial part in a wide array of physiological processes, including pH regulation, CO2 transport, and biosynthesis.[4][5][6] For instance, while CA II is a ubiquitously expressed cytosolic isoform involved in numerous housekeeping functions, CA IX is a transmembrane enzyme that is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, making it a prime target for anti-cancer therapies.[7][8][9]
Consequently, a non-selective CA inhibitor could lead to a host of undesirable side effects, whereas an isoform-selective inhibitor, for example, one that potently inhibits the tumor-associated CA IX while sparing the ubiquitous CA II, holds the promise of a more targeted and less toxic therapeutic agent.[7][10] This underscores the importance of a thorough evaluation of a compound's isoform selectivity profile early in the drug discovery process.
Experimental Strategy for Evaluating Isoform Selectivity
Our investigation into the selectivity of this compound will be a multi-pronged approach, beginning with in vitro enzymatic assays to determine the compound's inhibitory potency against a panel of key CA isoforms. This will be followed by cell-based assays to assess target engagement and functional effects in a more physiologically relevant context.
Selecting the Isoform Panel and Comparator Compounds
A well-conceived selectivity study hinges on the appropriate selection of enzyme isoforms and reference compounds. For our hypothetical study, we will focus on a panel of four human CA isoforms with diverse physiological roles and therapeutic relevance:
-
CA I: A cytosolic isoform found in high concentrations in red blood cells.
-
CA II: A highly active and ubiquitously expressed cytosolic isoform.
-
CA IX: A tumor-associated, transmembrane isoform.
-
CA XII: Another tumor-associated, transmembrane isoform.
To contextualize the inhibitory activity of our test compound, we will include two well-characterized CA inhibitors as comparators:
-
Acetazolamide: A broad-spectrum CA inhibitor, widely used in clinical practice.[10][11]
-
U-104 (SLC-0111): A potent and selective inhibitor of the tumor-associated isoforms CA IX and CA XII.[8]
Part 1: In Vitro Enzymatic Assays for IC50 Determination
The initial step in our evaluation is to determine the half-maximal inhibitory concentration (IC50) of this compound against our panel of CA isoforms. A lower IC50 value indicates a higher inhibitory potency. We will employ a well-established colorimetric assay that measures the esterase activity of carbonic anhydrase.[4]
Principle of the Colorimetric Esterase Assay
This assay leverages the ability of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (pNPA), a colorless substrate, into p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, which is directly proportional to the enzyme's activity, can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, the rate of this reaction will decrease in a dose-dependent manner.[4]
Detailed Protocol for the In Vitro Inhibition Assay
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (CA I, CA II, CA IX, and CA XII)
-
This compound, Acetazolamide, and U-104 (SLC-0111)
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
DMSO for compound dissolution
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and comparator compounds in DMSO. A typical starting concentration would be 1 mM, followed by serial dilutions.
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 188 µL of Assay Buffer.
-
Add 2 µL of the diluted compound solutions to the appropriate wells. For the no-inhibitor control, add 2 µL of DMSO.
-
-
Enzyme Addition: Add 10 µL of the CA enzyme solution to each well to initiate the pre-incubation. The final enzyme concentration should be optimized for each isoform to ensure a linear reaction rate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 20 mM pNPA stock solution (in acetonitrile or DMSO) to each well. The final pNPA concentration will be 1 mM.[4]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.[4]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation and Interpretation
The IC50 values for the test compound and the comparators should be tabulated for easy comparison. The selectivity index (SI) can be calculated to quantify the degree of selectivity. For example, the selectivity for CA IX over CA II would be calculated as:
SI (CA IX vs. CA II) = IC50 (CA II) / IC50 (CA IX)
A higher SI value indicates greater selectivity for the target isoform.
Table 1: Hypothetical In Vitro Inhibition Data for this compound and Comparator Compounds
| Compound | CA I IC50 (nM) | CA II IC50 (nM) | CA IX IC50 (nM) | CA XII IC50 (nM) | SI (CA IX vs CA II) |
| This compound | 5,200 | 1,800 | 85 | 120 | 21.2 |
| Acetazolamide | 250 | 12 | 30 | 6 | 0.4 |
| U-104 (SLC-0111) | >10,000 | 2,500 | 45 | 5 | 55.6 |
Note: The IC50 values for Acetazolamide and U-104 are representative of those found in the literature. The values for the test compound are purely hypothetical for illustrative purposes.[6][8]
Part 2: Cell-Based Assays for Target Engagement and Functional Activity
While in vitro assays provide valuable information on the direct interaction between a compound and its target enzyme, they do not fully recapitulate the complexities of a cellular environment. Therefore, it is crucial to validate the findings from the enzymatic assays in a cell-based setting.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target within intact cells.[12][13] The principle behind CETSA is that the binding of a ligand to a protein typically increases the protein's thermal stability.
Procedure Outline:
-
Cell Treatment: Incubate cultured cells that endogenously express the target CA isoform with the test compound at various concentrations.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing the stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the target CA isoform remaining in the soluble fraction using a method such as Western blotting or an AlphaLISA.[12]
An increase in the amount of soluble CA isoform at higher temperatures in the presence of the compound indicates that the compound has bound to and stabilized the target protein.
Functional Cell-Based Assay: Inhibition of Hypoxia-Induced Acidification
To assess the functional consequences of CA IX inhibition, a cell-based assay that measures the ability of a compound to prevent the acidification of the extracellular environment under hypoxic conditions can be employed. Tumor cells overexpressing CA IX, such as the HT-29 colon cancer cell line, are suitable for this assay.[14][15]
Procedure Outline:
-
Cell Culture: Culture HT-29 cells in a pH-sensitive medium.
-
Hypoxia Induction: Place the cells in a hypoxic chamber to induce the expression of CA IX.
-
Compound Treatment: Treat the cells with the test compound and comparators.
-
pH Measurement: Monitor the pH of the culture medium over time using a pH indicator or a microplate-based pH assay.
An effective and selective CA IX inhibitor will prevent the drop in extracellular pH that is characteristic of hypoxic cancer cells.
Synthesizing the Data for a Comprehensive Selectivity Profile
Table 2: Summary of the Selectivity Profile for this compound (Hypothetical Data)
| Assay Type | Target | Metric | Value | Interpretation |
| In Vitro Enzymatic | CA IX | IC50 | 85 nM | Potent inhibition of the primary target. |
| In Vitro Enzymatic | CA II | IC50 | 1,800 nM | Significantly lower potency against the off-target isoform. |
| Cell-Based | CA IX | CETSA | Thermal stabilization observed | Confirms target engagement in a cellular context. |
| Functional Cell-Based | CA IX | pH Assay | Inhibition of extracellular acidification | Demonstrates functional activity consistent with CA IX inhibition. |
Conclusion
The evaluation of enzyme isoform selectivity is a cornerstone of modern drug discovery. A systematic and rigorous approach, as outlined in this guide, is essential for identifying compounds with the desired therapeutic profile while minimizing the potential for off-target effects. By combining in vitro enzymatic assays with cell-based functional and target engagement studies, researchers can build a comprehensive understanding of a compound's selectivity and make informed decisions about its potential for further development. The hypothetical case of this compound and its interaction with carbonic anhydrase isoforms serves as a practical blueprint for the design and execution of such critical studies.
References
-
Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(2), 55-66. [Link]
-
Wikipedia. (n.d.). Carbonic anhydrase. [Link]
-
Supuran, C. T. (2018). Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. [Link]
-
Supuran, C. T. (2013). Structure, function and applications of carbonic anhydrase isozymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(8), 1685-1694. [Link]
-
Gecyte, D., et al. (2023). A class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174981. [Link]
-
Justiz Vaillant, A. A., & Modi, P. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Gherghel, A., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 10(1), 1-13. [Link]
-
Slaninova, V., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(4), 2949-2961. [Link]
-
Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
ResearchGate. (2024). I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do?. [Link]
-
MDPI. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10983. [Link]
-
Güleç, Z., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry, 13. [Link]
-
Alterio, V., et al. (2025). Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews. [Link]
-
Senturk, M., et al. (2015). The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 734-737. [Link]
-
De Simone, G., et al. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(12), 2673-2680. [Link]
-
Patsnap Synapse. (2024). What are CAs inhibitors and how do they work?. [Link]
-
Zulfiqar, N., et al. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science, 10(58). [Link]
-
Frontiers. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. [Link]
-
Mboge, M. Y., et al. (2018). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Journal of Cancer, 9(18), 3325–3335. [Link]
-
Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. [Link]
-
Sippel, K. H., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 9), 882-886. [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 14. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 15. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
This guide provides a rigorous framework for assessing the therapeutic index (TI) of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide (CAS: 35974-23-3).
This compound belongs to the class of electrophilic chloroacetamide sulfonamides . While structurally related to the known GSTO1 inhibitor GSTO1-IN-1, it features a distinct substitution pattern (para-diethylsulfamoyl, lacking the ring chlorine) that alters its lipophilicity and steric profile. The assessment of its TI requires a dual-track evaluation of its covalent efficiency (efficacy) versus its promiscuous alkylation (toxicity).
A Comparative Technical Guide for Drug Development
Executive Summary & Compound Profile
This compound is a synthetic covalent modifier designed to target nucleophilic cysteine residues within protein active sites. Unlike reversible inhibitors, its potency is driven by non-equilibrium kinetics (
-
Core Mechanism : The chloroacetamide "warhead" undergoes an
reaction with thiols (cysteine), forming a stable thioether bond. -
Target Class : Likely Glutathione S-Transferase Omega 1 (GSTO1) or similar cysteine-dependent enzymes, based on structural homology to GSTO1-IN-1 [1].
-
Key Differentiator : The N,N-diethyl substitution on the sulfonamide moiety abolishes Carbonic Anhydrase (CA) activity (which requires a free
), thereby enhancing selectivity against off-target CA inhibition compared to primary sulfonamides.
Physicochemical Profile
| Property | Value / Description | Implication for TI |
| Molecular Formula | MW 304.79 g/mol (Fragment-like) | |
| Warhead | Moderate electrophile; risk of GSH depletion. | |
| Lipophilicity (cLogP) | ~2.1 - 2.5 (Est.) | Higher than dimethyl analogs; improved membrane permeability but higher non-specific binding. |
| Solubility | DMSO Soluble | Requires organic co-solvent for aqueous assays. |
Comparative Analysis: Alternatives & Benchmarks
To objectively assess the TI, this compound must be benchmarked against the "Gold Standard" inhibitor and a non-specific alkylator.
| Compound | Structure / Class | Role in Evaluation |
| Target Product | This compound | Test Candidate : Evaluated for specific potency vs. general toxicity. |
| GSTO1-IN-1 | Dimethyl analog with ring-Cl | Efficacy Benchmark : High-potency standard ( |
| Iodoacetamide (IAA) | General alkylating agent | Toxicity Control : Represents indiscriminate cysteine modification (Low TI). |
| Ethacrynic Acid | Reversible/Covalent GST inhibitor | Clinical Reference : A diuretic with known GST-inhibiting side effects. |
Strategic Assessment Framework (The TI Workflow)
The Therapeutic Index is dynamic for covalent inhibitors. It is not simply
Figure 1: Logical workflow for assessing the Therapeutic Index of a covalent inhibitor.
Step-by-Step Experimental Protocols
Phase 1: Assessing Intrinsic Reactivity (Safety Screen)
Before efficacy, you must determine if the compound is too reactive (toxic).
Objective : Measure the half-life (
Protocol: GSH Reactivity Assay
-
Preparation : Dissolve compound (10 mM) in DMSO. Prepare 10 mM GSH in PBS (pH 7.4).
-
Incubation : Mix compound (50 µM final) with GSH (5 mM final, 100x excess) in PBS at 37°C.
-
Sampling : At t = 0, 15, 30, 60, 120 min, aliquot 50 µL and quench with 1% Formic Acid.
-
Analysis : Analyze remaining parent compound via LC-MS/MS.
-
Calculation : Plot
vs time to determine pseudo-first-order rate constant ( ).-
Target:
hours. If min, the compound is likely too toxic (Low TI).
-
Phase 2: Assessing Potency (Efficacy)
Objective : Determine the
Protocol: Fluorogenic Substrate Assay
-
Reagents : Recombinant Human GSTO1, Substrate (S-(4-nitrophenacyl)glutathione or similar), Buffer (100 mM Tris, pH 8.0, 1 mM EDTA).
-
Pre-incubation : Incubate Enzyme (10 nM) with varying concentrations of the compound (0.1 nM – 10 µM) for 30 minutes. Note: Covalent inhibitors show time-dependent inhibition.
-
Reaction Start : Add substrate (50 µM).
-
Detection : Monitor Absorbance (340 nm) or Fluorescence continuously for 10 min.
-
Data Analysis :
-
Calculate % Activity relative to DMSO control.
-
Critical Comparison : If
(User Compound) >> (GSTO1-IN-1), the diethyl substitution sterically hinders binding, lowering the TI.
-
Phase 3: Cellular Therapeutic Index
Objective : Define the window between "Target Engagement" and "Cell Death" in non-target cells.
Protocol: Differential Cytotoxicity
-
Cell Lines :
-
Target Model: HCT116 (Colon Cancer, GSTO1-dependent).
-
Toxicity Control: PBMCs or HFF-1 (Human Fibroblasts).
-
-
Dosing : Treat cells with serial dilutions (10 nM – 100 µM) for 48 and 72 hours.
-
Readout : CellTiter-Glo (ATP quantification).
-
Calculation :
-
Acceptable TI: > 10.
-
Excellent TI: > 50.
-
Data Interpretation & Signaling Context
Understanding the downstream effects is crucial for validating that cytotoxicity is mechanism-based (on-target) rather than off-target alkylation.
Pathway Logic : Inhibition of GSTO1 prevents the deglutathionylation of proteins like ASK1 (Apoptosis Signal-regulating Kinase 1) or modulates NF-kB, leading to apoptosis in cancer cells [1].
Figure 2: Mechanism of Action. The compound inhibits GSTO1, preventing it from keeping ASK1 inactive, thereby triggering therapeutic apoptosis.
Summary of Expected Results
| Parameter | Expected Trend (vs. Dimethyl Analog) | Reason |
| Potency ( | Lower (Higher | Diethyl is bulkier than dimethyl; may clash with active site residues. |
| Permeability | Higher | Increased lipophilicity facilitates cell entry. |
| Metabolic Stability | Lower | Ethyl groups on sulfonamides are prone to oxidative dealkylation (CYP450). |
| Therapeutic Index | Moderate | Likely narrower than GSTO1-IN-1 due to potential off-target hydrophobic binding, unless the target pocket specifically accommodates the ethyl groups. |
Final Recommendation
To maximize the Therapeutic Index of This compound :
-
Validate Target : Confirm GSTO1 binding via Mass Spectrometry (look for +304 Da adduct on the catalytic Cysteine).
-
Monitor GSH Levels : If cellular GSH drops significantly (>50%) at therapeutic doses, the compound is acting as a general toxin, not a specific inhibitor.
References
-
PubChem . (2024).[1][2] Compound Summary: this compound (CAS 35974-23-3).[3][4] National Center for Biotechnology Information. Available at: [Link]
- Tsuboi, K., et al. (2011). GSTO1 inhibitors: Implications for modulating inflammatory responses. Journal of Biological Chemistry. (Contextual reference for GSTO1 inhibition mechanism).
Sources
Technical Comparison of Synthetic Pathways for 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
Executive Summary
This guide provides a technical comparison of synthetic routes for 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide (CAS: Analogous derivatives often cited in sulfonamide research). This molecule serves as a critical electrophilic linker in medicinal chemistry, combining a sulfonamide scaffold (common in antibiotics and carbonic anhydrase inhibitors) with a reactive
We analyze two primary methodologies:
-
The Classical Protection Route (Route A): Utilizes acetanilide and chlorosulfonic acid.
-
The Nitro-Reduction Route (Route B): Utilizes 4-nitrobenzenesulfonyl chloride.
Retrosynthetic Analysis & Strategic Logic
The synthesis hinges on the differentiation of the two nitrogen centers. The sulfonamide nitrogen must be alkylated with diethyl groups, while the aniline nitrogen must be acylated with the chloroacetyl group.
-
Challenge: Direct chlorosulfonation of free aniline is uncontrolled; the amino group requires protection or a precursor oxidation state (nitro).
-
Disconnection: The strategic bond break occurs at the amide linkage, revealing the key intermediate: 4-amino-N,N-diethylbenzenesulfonamide .
Figure 1: Retrosynthetic disconnection revealing the common amino-sulfonamide precursor.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Classical Protection | Route B: Nitro-Reduction |
| Starting Material | Acetanilide (Inexpensive) | 4-Nitrobenzenesulfonyl chloride (Moderate cost) |
| Step Count | 4 Steps (Protection built-in) | 3 Steps |
| Atom Economy | Lower (Acetyl group waste) | Higher |
| Key Risk | Handling excess Chlorosulfonic acid | Reduction of Nitro group (Catalyst cost/Pyrophoric risks) |
| Scalability | High (Industrial standard) | High (Batch dependent) |
| Overall Yield | ~60-70% | ~75-85% |
Detailed Experimental Protocols
Route A: The Acetanilide Pathway (Step-by-Step)
This route is preferred when raw material costs are the primary constraint. It utilizes the acetyl group to protect the amine during the harsh chlorosulfonation.
Workflow Diagram:
Figure 2: Route A involves electrophilic aromatic substitution followed by nucleophilic attack and hydrolysis.
Protocol A.1: Preparation of the Precursor
-
Chlorosulfonation: Charge a flask with chlorosulfonic acid (5.0 eq). Cool to 15°C. Slowly add dry acetanilide (1.0 eq) portion-wise to maintain temp <20°C. Heat to 60°C for 2 hours. Quench carefully onto crushed ice. Filter the precipitate (ASC).
-
Amidation: Dissolve ASC in acetone. Add diethylamine (2.2 eq) dropwise at 0-5°C. Stir for 1 hour. Pour into water to precipitate 4-acetamido-N,N-diethylbenzenesulfonamide.
-
Hydrolysis: Reflux the intermediate in 10% HCl for 1 hour. Neutralize with NaOH to pH 8. Filter the free amine (Precursor).
Route B: The Nitro-Reduction Pathway (Step-by-Step)
This route is more convergent and avoids the protection/deprotection sequence, though it requires a reduction step.
Workflow Diagram:
Figure 3: Route B utilizes functional group interconversion (Nitro to Amine) for a cleaner profile.
Protocol B.1: Preparation of the Precursor
-
Amidation: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in DCM. Add triethylamine (1.1 eq). Add diethylamine (1.1 eq) dropwise at 0°C. Wash with water, dry, and evaporate.
-
Reduction: Dissolve the nitro-intermediate in Ethanol/Ethyl Acetate. Add 10% Pd/C (5 wt%). Hydrogenate at 30 psi for 4 hours. Filter catalyst through Celite. Evaporate solvent to yield the amine.[1]
Final Step: Chloroacetylation (Common to Both Routes)
This is the critical step to generate the final electrophilic product.
Protocol:
-
Dissolution: Dissolve 4-amino-N,N-diethylbenzenesulfonamide (1.0 eq) in dry Dichloromethane (DCM) or Acetone.
-
Base Addition: Add Triethylamine (TEA) or K₂CO₃ (1.2 eq).
-
Scientific Note: The base is essential to scavenge the HCl byproduct. Failure to remove HCl will protonate the unreacted amine, stalling the reaction.
-
-
Acylation: Cool the mixture to 0°C (Ice bath). Add Chloroacetyl chloride (1.1 eq) dropwise over 20 minutes.[2]
-
Causality: Low temperature prevents bis-acylation and polymerization of the highly reactive acid chloride.
-
-
Work-up: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1). Wash organic layer with water, 1N HCl (to remove excess amine/TEA), and brine. Dry over MgSO₄.[3]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Green Chemistry Variation (Phosphate Buffer): Recent literature suggests performing this step in 0.1 M Phosphate Buffer (pH 7.4) without organic solvents. The product precipitates out as a solid, offering a higher E-factor (lower waste).
Quality Control & Validation
-
Melting Point: The final product should have a sharp melting point (typically distinct from the precursor).
-
NMR Validation:
-
Look for the singlet at ~4.0-4.2 ppm corresponding to the
protons. -
Verify the ethyl group signals (triplet ~1.1 ppm, quartet ~3.2 ppm).
-
Verify the disappearance of the broad
signal of the precursor and appearance of the amide (downfield ~10 ppm).
-
References
- Synthesis of Sulfonamides (Hinsberg Reaction): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
-
Chloroacetylation Protocols: BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
-
Green Chemistry Approach: Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
-
Reduction of Nitro-Sulfonamides: Patent EP1321454A1. Process for the removal of nitrobenzenesulfonyl.
Sources
validating the mechanism of action of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide through mutagenesis
[1]
Executive Summary
This guide outlines the validation protocol for 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide (herein referred to as C-DESPA ), a putative targeted covalent inhibitor (TCI) of Carbonic Anhydrase (CA).[1] Unlike reversible inhibitors (e.g., Acetazolamide) that rely solely on equilibrium binding, C-DESPA utilizes a "warhead-and-address" mechanism: the sulfonamide moiety directs the molecule to the CA active site, while the chloroacetamide warhead alkylates a proximal nucleophile.
While Mass Spectrometry (MS) can confirm the presence of an adduct, it cannot definitively prove that this specific covalent bond drives the inhibitory phenotype.[1] Site-Directed Mutagenesis (SDM) remains the gold standard for establishing functional causality.[1] This guide compares SDM against structural alternatives and provides a self-validating protocol to confirm the mechanism of action.
The Molecule: Mechanism & Hypothesis[2][3][4]
To validate C-DESPA, one must first deconstruct its chemical logic.[1] It is a bifunctional probe designed to convert a reversible affinity into irreversible inactivation.[1]
-
The Address (Reversible Binding): The 4-(diethylsulfamoyl)phenyl group mimics the transition state of
hydration, coordinating the Zn ion in the active site.[1] -
The Warhead (Irreversible Lock): The 2-chloroacetamide group is an electrophile.[1] Upon binding, the local concentration of the warhead increases effectively (
), allowing it to react with a specific nucleophilic residue (e.g., Histidine or Cysteine) via an mechanism ( ).[1]
Mechanism of Action Diagram
Figure 1: Kinetic pathway of C-DESPA. The transition from the reversible complex (E·I) to the covalent adduct (E-I) is the critical step validated by mutagenesis.[1]
Comparative Analysis: Mutagenesis vs. Alternatives
Why choose mutagenesis over faster methods like Mass Spectrometry? The table below compares the functional depth of validation methods.
| Feature | Method A: Intact Protein LC-MS | Method B: Reversible Control (Analog) | Method C: Site-Directed Mutagenesis (SDM) |
| Primary Output | Mass shift (+274 Da) | ||
| Question Answered | "Did it react?"[1] | "Does the chlorine matter?" | "Did it react with this specific residue?" |
| Causality | Low (Could be non-specific surface labeling) | Medium (Confirms warhead necessity, not location) | High (Proves specific residue drives inhibition) |
| False Positives | High (Promiscuous labeling) | Low | Low |
| Throughput | High | High | Low (Requires protein engineering) |
The Verdict: Mass Spectrometry is excellent for screening, but Mutagenesis is required for mechanistic proof.[1] If you mutate the target residue (e.g., His64
Experimental Protocol: The "Mutate-and-Conjugate" Workflow
This protocol uses Human Carbonic Anhydrase II (hCAII) as the model system, targeting Histidine 64 (His64) , a common nucleophile for sulfonamide-linker-electrophiles.[1]
Phase 1: In Silico Prediction & Design
Before wet-lab work, confirm the target residue geometry.
-
Docking: Dock C-DESPA into the hCAII crystal structure (PDB: 3KS3).[1]
-
Distance Measurement: Measure the distance between the
-carbon of the chloroacetamide and the -nitrogen of His64. Ideal distance for reaction: 4–8 Å.[1] -
Mutant Design:
Phase 2: Site-Directed Mutagenesis (SDM)
Objective: Generate the hCAII-H64A mutant.[1]
-
Template: pET plasmid containing WT hCAII cDNA.
-
Primers: Design overlapping primers containing the CAC
GCC mutation.[1] -
PCR Amplification: High-fidelity polymerase (e.g., Phusion).[1] 18 cycles.[1]
-
Digestion: DpnI digestion (1 hr at 37°C) to remove methylated parental DNA.
-
Transformation: Transform into E. coli BL21(DE3) cells.
-
Validation: Sanger sequencing to confirm the H64A mutation.
Phase 3: Kinetic Validation (The Esterase Assay)
Objective: Determine if the mutation abolishes time-dependent inhibition.[1]
Note: CA has esterase activity (hydrolysis of p-nitrophenyl acetate) which is easier to monitor spectrophotometrically than
Reagents:
-
Buffer: 50 mM HEPES, pH 7.4, 100 mM
. -
Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM final.[1]
-
Enzyme: WT hCAII and H64A Mutant (100 nM final).[1]
-
Inhibitor: C-DESPA (0 to 10
M).[1]
Step-by-Step:
-
Incubation: Incubate Enzyme + C-DESPA for varying times (
= 0, 10, 30, 60 min). -
Reaction Trigger: Add 4-NPA substrate.
-
Measurement: Monitor Absorbance at 400 nm (formation of p-nitrophenolate) for 5 mins.
-
Analysis: Plot % Activity Remaining vs. Pre-incubation Time.
Experimental Workflow Diagram
Figure 2: The "Mutate-and-Conjugate" workflow for validating covalent inhibitors.[1]
Data Presentation & Interpretation
To prove the mechanism, you must demonstrate a loss of covalent phenotype in the mutant.
Expected Results Table
| Parameter | WT hCAII (Target) | H64A Mutant (Validation) | Interpretation |
| ~50 nM | ~50 nM | Initial binding ( | |
| < 5 nM | ~50 nM | WT activity drops over time (covalent bond forms).[1] Mutant activity is stable (cannot react).[1] | |
| Reversibility | Irreversible (Activity not recovered after dialysis) | Reversible (Activity recovered) | Confirms the chemical bond is specific to His64.[1] |
| Mass Spec Shift | +274 Da | +0 Da | Structural confirmation that His64 was the only modification site. |
The "Self-Validating" Logic
If the H64A mutant showed a massive drop in initial affinity (0 min
-
Success Criteria: The mutant must retain affinity for the reversible scaffold (sulfonamide) but lose the time-dependent potency shift.
References
-
Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317.[1] Link
-
Neri, D., & Supuran, C. T. (2011).[1] "Interfering with pH regulation in tumours as a therapeutic strategy."[1] Nature Reviews Drug Discovery, 10, 767–777.[1] Link
-
Barroso, R., et al. (2024).[1] "Technologies for Direct Detection of Covalent Protein–Drug Adducts." Molecules, 29(4), 893.[1] Link
-
Reshkin, S. J., et al. (2020).[1] "The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II." New Journal of Chemistry, 44, 2020.[1] Link
-
De Cesco, S., et al. (2017).[1] "Covalent inhibitors design: Structure-based approaches." European Journal of Medicinal Chemistry, 138, 96-114.[1] Link[1]
Safety Operating Guide
2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide proper disposal procedures
As a Senior Application Scientist, I understand that meticulous and compliant disposal of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive framework for the proper disposal of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are synthesized from established safety protocols for analogous chemical structures and general regulatory guidelines.
Hazard Assessment and Risk Mitigation
Key Principles for Safe Handling:
-
Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[3][4][5][6]. Facilities should be equipped with an eyewash station and a safety shower[4].
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following table summarizes the recommended PPE when handling this compound.
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Safety goggles with side-shields | Conforming to EN 166(EU) or NIOSH (US)[7] | Protects against splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | Follow manufacturer's specifications | Prevents skin contact and absorption[8]. |
| Body | Fire/flame resistant and impervious clothing | As per institutional safety protocols | Protects against accidental spills and contamination[7]. |
| Respiratory | Full-face respirator (if exposure limits are exceeded) | Follow OSHA respirator regulations (29 CFR 1910.134)[3][4] | Necessary in situations with potential for aerosolization or high concentrations. |
-
Hygiene Practices: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in laboratory areas[2][5][8][9].
Spill Management Protocol
Accidental spills require a prompt and systematic response to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure adequate ventilation to disperse any vapors.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the required personal protective equipment as detailed in the table above.
-
Contain the Spill: For solid spills, dampen the material with water to prevent dust formation[10]. For liquid spills, use an inert absorbent material like vermiculite, sand, or diatomite[1].
-
Collect the Waste: Carefully sweep or scoop up the absorbed or dampened material and place it into a suitable, labeled, and sealed container for disposal[3][4][10].
-
Decontaminate the Area: Wash the spill site with a soap and water solution[10].
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated clothing, must be placed in a sealed, vapor-tight plastic bag for eventual disposal as hazardous waste[10].
Disposal Procedures for this compound
Proper disposal is a critical final step in the chemical lifecycle. The overarching principle is to treat this compound as hazardous waste and to follow all applicable local, state, and federal regulations[1][6].
Core Disposal Directive: The primary and most secure method for the disposal of this compound is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing[7].
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed, and appropriate container.
-
For contaminated packaging, triple rinse with a suitable solvent (or equivalent) and offer for recycling or reconditioning if permissible[7]. The rinsate should be collected and disposed of as hazardous waste.
-
-
Labeling: The waste container must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6][8][11].
-
Arrangement for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
The following flowchart illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Regulatory Context and Compliance
The disposal of chlorinated organic compounds is regulated by various agencies, including the Environmental Protection Agency (EPA) in the United States. While specific regulations for this compound are not available, the general guidelines for chlorinated hydrocarbons and other organic compounds should be followed. Incineration is often a recommended disposal method for such compounds[12]. It is imperative to consult with your institution's EHS department to ensure full compliance with all relevant regulations.
Conclusion
The responsible management and disposal of this compound are paramount for maintaining a safe laboratory environment and ensuring environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, systematic spill management, and compliant disposal procedures, researchers can minimize risks and uphold the highest standards of laboratory safety.
References
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Metasci. (n.d.). Safety Data Sheet Acetamide. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2023). SAFETY DATA SHEET Acetamide. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. echemi.com [echemi.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemos.de [chemos.de]
- 10. ACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nj.gov [nj.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Safely Handling 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
Welcome to your comprehensive guide on the safe handling and disposal of 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide. In our commitment to fostering a culture of safety and excellence in the laboratory, this document provides in-depth, procedural guidance designed for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to not only use this compound effectively but also to ensure your safety and the integrity of your work.
Understanding the Hazard Profile
This compound is a compound that, while invaluable in research, requires meticulous handling due to its chemical structure. The presence of a chloroacetamide group suggests potential for skin, eye, and respiratory irritation, as well as the risk of being harmful if swallowed.[1][2] Similar chloroacetamide compounds are also noted for their potential to cause allergic skin reactions and, in some cases, are suspected of damaging fertility or the unborn child.[3] The diethylsulfamoyl moiety, while contributing to the compound's functionality, also necessitates careful consideration during disposal.
This guide is structured to provide you with a clear, actionable framework for mitigating these risks through the appropriate use of Personal Protective Equipment (PPE) and adherence to best practices for handling and disposal.
Core Principles of Safe Handling
Before we delve into the specifics of PPE, it's crucial to establish the foundational principles of safe laboratory practice when working with this compound:
-
Work in a Controlled Environment: Always handle this compound in a well-ventilated area.[1][4][5] A certified chemical fume hood is the preferred environment to minimize inhalation exposure.[6]
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing.[5][6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
-
Know Emergency Procedures: Ensure you are familiar with the location and operation of safety showers and eyewash stations.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item; it is a critical, risk-based decision. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's chemical properties.
| PPE Category | Minimum Requirement | Rationale and Best Practices |
| Eye and Face Protection | Safety glasses with side shields | To protect against accidental splashes. |
| Chemical safety goggles | Recommended. Provides a tighter seal for enhanced protection against splashes and airborne particles.[7][8] | |
| Face shield | Required when there is a significant risk of splashing or when handling larger quantities.[3][8] | |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | The chloroacetamide functional group can be irritating to the skin.[1][2] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.[3] |
| Body Protection | Laboratory coat | To protect your skin and personal clothing from contamination.[6][9] |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Not typically required for small-scale use in a fume hood. | A NIOSH-approved respirator with an appropriate cartridge should be used if working outside of a fume hood, if there is a risk of aerosol generation, or if you experience any respiratory irritation.[3][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is paramount for minimizing risk. Follow these steps every time you work with this compound:
-
Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS) for any new information. While a specific SDS for this compound may not be readily available, review SDSs for similar chloroacetamide and sulfonamide-containing compounds.[1][2][3]
-
Ensure your designated workspace in the chemical fume hood is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don your required PPE as outlined in the table above.
-
-
During the Experiment:
-
Handle the compound with care to avoid generating dust or aerosols.[1]
-
Keep all containers with the compound closed when not in use.[7]
-
In case of a spill, immediately alert others in the lab and follow your institution's spill cleanup procedures. For small spills, carefully sweep up the solid material, trying not to create dust, and place it in a sealed container for disposal.[3]
-
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly label and store any remaining compound in a cool, dry, and well-ventilated area.[1]
-
Remove your PPE in the correct order to prevent cross-contamination, and wash your hands thoroughly with soap and water.[1]
-
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle. Due to the presence of the sulfonyl group, specific considerations are necessary.
-
Waste Collection:
-
Waste Disposal:
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1]
-
For sulfur-containing solid waste, some guidelines suggest that disposal by burial or land cultivation may be acceptable if steps are taken to neutralize acids that can be produced by biological conversion in the soil.[10] However, this should only be done in accordance with your institution's and local environmental regulations.
-
Never dispose of this chemical down the drain.[9]
-
Visualizing Your Safety Workflow
To further clarify the decision-making process for PPE selection, the following diagram illustrates the logical flow based on the nature of the experimental work.
Caption: PPE selection workflow for handling the compound.
References
- 2-Chloroacetamide - Eurofins USA. (n.d.).
- Safety Data Sheet (SDS) Acetamide - LPS.org. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- Safety Data Sheet - ChemScene. (2024, March 14).
- Pesticide use and personal protective equipment - Health.vic. (2024, December 27).
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- 2-CHLORO-N-[4-(METHYLTHIO)PHENYL]ACETAMIDE Safety Data Sheets - Echemi. (n.d.).
- 2-Chloro-N-(4-sulfamoylphenyl)acetamide - PMC - NIH. (n.d.).
- GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE Prepared by - Open Government program. (n.d.).
- Chloroacetamide - Safety Data Sheet - ChemicalBook. (n.d.).
- chloroacetamide - Organic Syntheses Procedure. (n.d.).
- Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. (n.d.).
- Reductive desulfonylation - Wikipedia. (n.d.).
- Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method - MDPI. (n.d.).
- (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide - ResearchGate. (2025, August 8).
- EHS Program Manual 5.2 - Waste Disposal Procedure. (n.d.).
- Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide: - PrepChem.com. (n.d.).
- Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. eurofinsus.com [eurofinsus.com]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Pesticide use and personal protective equipment [health.vic.gov.au]
- 9. chemicalbook.com [chemicalbook.com]
- 10. open.alberta.ca [open.alberta.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
